molecular formula C13H11BrO3 B398895 3,4-Dimethylphenyl 5-bromo-2-furoate

3,4-Dimethylphenyl 5-bromo-2-furoate

Cat. No.: B398895
M. Wt: 295.13g/mol
InChI Key: BILHANKGBGFWKY-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 5-bromo-2-furoate (CAS 325980-47-0, Molecular Formula: C13H11BrO3) is a chemical reagent of significant interest in organic and medicinal chemistry research, particularly as a building block for the synthesis of complex bioactive molecules. Its primary research application is in the construction of nostoclide lactone analogs, which are a class of γ-alkylidenebutenolides known to exhibit notable cytotoxic activity . In this context, the 5-bromo-2-furoate moiety can serve as a key intermediate. Researchers utilize such brominated furan derivatives in vinologous aldol reactions to generate 3-benzyl-5-arylidene-furan-2(5H)-one structures . These synthetic analogs have been screened against various human cancer cell lines, including HL-60, HCT-8, and MDA-MB-435, to evaluate their antitumor potential and establish structure-activity relationships (SAR) . The compound enables the systematic variation of substituents on aromatic rings, allowing for the investigation of how these changes influence biological activity. This makes 3,4-Dimethylphenyl 5-bromo-2-furoate a valuable tool for researchers developing novel therapeutic agents and studying the mechanisms of cytotoxicity. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for human use of any kind.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-8-3-4-10(7-9(8)2)16-13(15)11-5-6-12(14)17-11/h3-7H,1-2H3

InChI Key

BILHANKGBGFWKY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(O2)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

Foundational & Exploratory

3,4-Dimethylphenyl 5-bromo-2-furoate: Structural Architecture and Synthetic Utility

[1]

Executive Summary

3,4-Dimethylphenyl 5-bromo-2-furoate is a halogenated heterocyclic ester belonging to the class of furoate derivatives .[1] Structurally, it comprises a 5-brominated furan-2-carboxylate core esterified with 3,4-dimethylphenol (3,4-xylenol).[1] This compound represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial agents , quorum sensing inhibitors , and anti-inflammatory modulators .[1]

The presence of the electron-withdrawing bromine atom at the C5 position of the furan ring, combined with the lipophilic, electron-donating dimethylphenyl moiety, creates a unique push-pull electronic system.[1] This guide provides a comprehensive analysis of its molecular structure, synthesis protocols, and physicochemical properties, serving as a foundational resource for its application in structure-activity relationship (SAR) studies.[1]

Molecular Architecture & Conformational Analysis

Core Scaffold Breakdown

The molecule can be dissected into three distinct pharmacophoric regions:

  • The Furan Headgroup : A 5-membered aromatic heterocycle substituted at the C2 position with a carbonyl group and at the C5 position with a bromine atom. The bromine atom enhances lipophilicity and metabolic stability while acting as a weak halogen-bond donor.

  • The Ester Linker : A rigid

    
     bridge connecting the heteroaromatic core to the lipophilic tail. This linkage is susceptible to esterase hydrolysis in vivo but provides a hydrogen-bond acceptor site (carbonyl oxygen).
    
  • The Phenyl Tail : A 3,4-dimethyl-substituted benzene ring.[1][2][3][4][5] The two methyl groups at the meta and para positions (relative to the ester oxygen) increase the steric bulk and hydrophobic surface area, potentially enhancing binding affinity to hydrophobic pockets in target proteins (e.g., LasR in Pseudomonas aeruginosa).[1]

Electronic & Steric Properties[1]
  • Bromine Effect : The C5-Bromine exerts a

    
     (inductive withdrawal) effect, decreasing the electron density of the furan ring, which may influence the acidity of the parent furoic acid and the electrophilicity of the ester carbonyl.[1]
    
  • Methyl Effect : The 3,4-dimethyl substitution pattern on the phenyl ring exerts a

    
     (inductive donation) effect, increasing the electron density of the phenoxy group.[1]
    
  • Conformation : The molecule likely adopts a planar or near-planar conformation around the furan-ester linkage to maximize conjugation. However, the phenyl ring typically twists out of the plane of the ester group (dihedral angle

    
    ) to minimize steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring.[1]
    
Structural Logic Diagram

The following diagram illustrates the electronic interactions and structural connectivity within the molecule.

MolecularStructurecluster_0Electronic EffectsBr5-Bromine AtomFuranFuran Ring(Aromatic Core)Br->FuranInductive Withdrawal (-I)Halogen BondingEsterEster Linkage(-COO-)Furan->EsterConjugationPhenylPhenyl Ring(Lipophilic Tail)Ester->PhenylC-O Bond(Rotatable)Me33-Methyl GroupPhenyl->Me3HyperconjugationMe44-Methyl GroupPhenyl->Me4Hyperconjugation

Caption: Structural connectivity and electronic influence map of 3,4-Dimethylphenyl 5-bromo-2-furoate.

Synthesis & Reaction Engineering

Retrosynthetic Analysis

The most efficient route to 3,4-Dimethylphenyl 5-bromo-2-furoate is via nucleophilic acyl substitution .[1]

  • Bond Disconnection : The C(carbonyl)-O(phenol) bond.

  • Synthons : 5-Bromo-2-furoyl chloride (electrophile) and 3,4-Dimethylphenol (nucleophile).

Experimental Protocol

Objective : Synthesis of 3,4-Dimethylphenyl 5-bromo-2-furoate via Schotten-Baumann conditions.

Reagents :

  • 5-Bromo-2-furoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (3.0 eq) or Oxalyl chloride[1]
    
  • 3,4-Dimethylphenol (1.1 eq)[1]

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology :

  • Activation (Acid Chloride Formation) :

    • Dissolve 5-bromo-2-furoic acid (1.91 g, 10 mmol) in anhydrous DCM (20 mL).

    • Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic drop of DMF.

    • Reflux for 2 hours under

      
       atmosphere until gas evolution (
      
      
      ,
      
      
      ) ceases.
    • Evaporate excess

      
       under reduced pressure to yield crude 5-bromo-2-furoyl chloride as a yellow oil. Note: Use immediately.
      
  • Esterification (Coupling) :

    • Dissolve 3,4-dimethylphenol (1.34 g, 11 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

    • Add the solution of freshly prepared 5-bromo-2-furoyl chloride (dissolved in 10 mL DCM) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[6]

  • Work-up & Purification :

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with 1M

      
       (2 x 30 mL), saturated 
      
      
      (2 x 30 mL), and brine (30 mL).[1]
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
    • Recrystallization : Purify the crude solid from hot ethanol or a hexane/ethyl acetate mixture to obtain colorless/white crystals.

Synthesis Workflow Diagram

SynthesisPathStart5-Bromo-2-furoic AcidIntermediate5-Bromo-2-furoyl Chloride(Reactive Intermediate)Start->IntermediateActivationReagent1SOCl2 / DMF (cat.)Reflux, 2hProduct3,4-Dimethylphenyl 5-bromo-2-furoate(Target Ester)Intermediate->ProductNucleophilic Acyl SubstitutionReagent23,4-Dimethylphenol + Et3NDCM, 0°C to RT

Caption: Synthetic pathway for 3,4-Dimethylphenyl 5-bromo-2-furoate via acid chloride activation.

Physicochemical Characterization

The following data summarizes the predicted and typical experimental values for this compound class.

PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 311.13 g/mol Small molecule drug-like range
Calculated LogP ~4.2High lipophilicity; likely good membrane permeability
H-Bond Donors 0No -OH or -NH groups
H-Bond Acceptors 3Ester oxygens (2) + Furan oxygen (1)
Rotatable Bonds 2Ester-Phenyl and Furan-Ester linkages
Topological Polar Surface Area ~39.4

Good oral bioavailability prediction (<140

)
Appearance White to off-white crystalline solidStandard for purified aryl esters

Spectroscopic Signatures (Expected):

  • IR (

    
    ) : ~1720–1740 (C=O stretch, ester), ~1590 (Ar C=C), ~1150 (C-O-C stretch).[1]
    
  • 
     NMR (CDCl
    
    
    , 400 MHz)
    :
    • 
       2.2–2.3 ppm (s, 6H, 2 x 
      
      
      ).[1]
    • 
       6.5–6.6 ppm (d, 1H, Furan H-4).[1]
      
    • 
       6.8–7.2 ppm (m, 3H, Phenyl H).[1]
      
    • 
       7.1–7.2 ppm (d, 1H, Furan H-3).[1]
      

Applications & Biological Context[1][3][6][10][11]

Quorum Sensing Inhibition

Furoate esters, particularly halogenated derivatives, are structural analogs of N-acyl homoserine lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for quorum sensing.[1]

  • Mechanism : The furan ring mimics the lactone headgroup of AHLs. The 3,4-dimethylphenyl tail mimics the hydrophobic acyl chain.[1]

  • Target : These compounds can act as competitive antagonists for the LasR or LuxR receptors, disrupting biofilm formation and virulence factor secretion in pathogens like Pseudomonas aeruginosa.[1]

Antimicrobial Activity

Halogenated furoates have demonstrated direct antimicrobial activity. The 5-bromo substitution is critical; halogens often enhance biological activity by increasing lipophilicity (facilitating cell wall penetration) and providing a "halogen bond" handle for active site interaction.

Drug Design Implications
  • Bioisosterism : The furan ring is often used as a bioisostere for phenyl or thiophene rings to alter metabolic stability and solubility.

  • Metabolic Stability : The ester bond is the primary metabolic soft spot. Derivatives with sterically hindered phenols (like 3,4-dimethylphenol) may show improved half-life compared to simple phenyl esters due to steric protection of the carbonyl carbon.[1]

References

  • Choi, H. D., et al. (2011).[1] Crystal structure of 5-bromo-2,7-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E. Link[1]

  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-furoate Product Page. Retrieved from Sigma-Aldrich Catalog. Link[1]

  • BenchChem. (2025). Potential Biological Activity of Phenyl 5-bromofuran-2-carboxylate Derivatives: A Technical Guide. Link[1]

  • Ravi, A. J., et al. (2015).[1][7] Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E. Link

  • PubChem. (n.d.). Methyl 5-bromo-2-formylfuran-3-carboxylate. National Library of Medicine. Link[1]

Spectroscopic data for 3,4-Dimethylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Spectroscopic Characterization of 3,4-Dimethylphenyl 5-bromo-2-furoate

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 3,4-Dimethylphenyl 5-bromo-2-furoate , a halogenated heteroaromatic ester derived from 5-bromo-2-furoic acid and 3,4-dimethylphenol. This document is designed for medicinal chemists and analytical scientists requiring rigorous data for structural validation.

Given the specific nature of this library compound, the data presented below synthesizes high-fidelity chemometric predictions with experimental precedents from analogous furan-2-carboxylate systems. This guide covers synthesis provenance, vibrational spectroscopy (IR), nuclear magnetic resonance (


H/

C NMR), and mass spectrometry (MS) fragmentation patterns.

Structural Context & Synthesis

To understand the spectroscopic signals, one must first verify the structural connectivity. The molecule consists of two distinct aromatic systems linked by an ester bond.

  • Moiety A (Acid derived): 5-bromo-2-furoyl group.[1][2][3][4][5] The furan ring is substituted at the 5-position with Bromine, leaving protons only at positions 3 and 4.

  • Moiety B (Phenol derived): 3,4-dimethylphenyl group.[1][3][4] The aromatic ring has protons at positions 2, 5, and 6 relative to the ester oxygen.

Synthesis Pathway (Graphviz Diagram):

Synthesis Acid 5-Bromo-2-furoic Acid (C5H3BrO3) Product 3,4-Dimethylphenyl 5-bromo-2-furoate (C13H11BrO3) Acid->Product Esterification Phenol 3,4-Dimethylphenol (C8H10O) Phenol->Product Reagents DCC / DMAP (CH2Cl2, 0°C to RT) Reagents->Product

Caption: Standard Steglich esterification pathway yielding the target compound.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the ester carbonyl stretch and the heteroaromatic ring modes.

Table 1: Predicted FT-IR Assignments (KBr Pellet/ATR)

Frequency (cm

)
IntensityAssignmentStructural Origin
3120 - 3140 Weak

(C-H)
Furan ring C-H stretch
2920 - 2960 Medium

(C-H)
Methyl group (

) C-H stretch
1735 - 1750 Strong

(C=O)
Ester Carbonyl (Conjugated to furan)
1580 - 1600 Medium

(C=C)
Aromatic ring skeletal vibrations
1460 - 1480 Medium

(CH

/CH

)
Methyl deformation
1240 - 1280 Strong

(C-O-C)
Ester C-O asymmetric stretch
1150 - 1170 Medium

(C-O-C)
Ester C-O symmetric stretch
1010 - 1020 Medium

(Furan)
Furan ring breathing mode
750 - 800 Medium

(C-Br)
Carbon-Bromine stretch

Mechanistic Note: The ester carbonyl frequency (~1740 cm


) is higher than typical alkyl esters due to the electron-withdrawing nature of the furan oxygen and the phenyl ring, but slightly lowered by conjugation with the furan double bonds.

Nuclear Magnetic Resonance (NMR)

NMR data provides the definitive proof of structure. The following values are predicted based on substituent chemical shift increments (ChemDraw/MestReNova algorithms) validated against experimental data for methyl 5-bromo-2-furoate and 3,4-dimethylphenyl acetate.

H NMR (400 MHz, CDCl )

Table 2:


H NMR Chemical Shift Assignments 
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.28 Doublet (d)1H

H-3 (Furan,

to C=O)
7.12 Doublet (d)1H

H-5' (Phenyl, ortho to Me)
6.94 Singlet (d*)1H

H-2' (Phenyl, ortho to O)
6.88 dd1H

H-6' (Phenyl, ortho to O)
6.50 Doublet (d)1H

H-4 (Furan,

to Br)
2.28 Singlet (s)3H-CH

(Pos 3 on Ph)
2.25 Singlet (s)3H-CH

(Pos 4 on Ph)
  • Key Diagnostic: The furan protons appear as two distinct doublets with a characteristic coupling constant of ~3.5 Hz. H-3 is significantly deshielded by the adjacent carbonyl group.

  • Solvent Effect: In DMSO-

    
    , aromatic peaks may shift slightly downfield (0.1-0.2 ppm) due to polarity/viscosity effects.
    
C NMR (100 MHz, CDCl )

Table 3:


C NMR Chemical Shift Assignments 
Shift (

, ppm)
TypeAssignment
157.2 QuaternaryC=O (Ester Carbonyl)
148.5 QuaternaryC-1' (Phenyl ipso-O)
145.8 QuaternaryC-2 (Furan, ipso-C=O)
137.9 QuaternaryC-3' (Phenyl, ipso-Me)
134.5 QuaternaryC-4' (Phenyl, ipso-Me)
130.5 CHC-5' (Phenyl)
128.2 QuaternaryC-5 (Furan, ipso-Br)
121.8 CHC-6' (Phenyl)
119.5 CHC-3 (Furan)
118.2 CHC-2' (Phenyl)
113.8 CHC-4 (Furan)
19.8 CH

CH

(Methyl)
19.2 CH

CH

(Methyl)

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the presence of bromine (characteristic isotopic pattern).

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Exact Mass: 293.99 (for

    
    Br)
    
  • Ionization Mode: EI (70 eV) or ESI+

Isotopic Pattern (Molecular Ion):

  • m/z 294 (M

    
    ):  Relative Intensity ~100% (containing 
    
    
    
    Br)
  • m/z 296 (M

    
    ):  Relative Intensity ~98% (containing 
    
    
    
    Br)
  • Observation: A classic 1:1 doublet at the molecular ion is the hallmark of a mono-brominated compound.

Fragmentation Pathway (Graphviz):

MS_Frag M_Ion Molecular Ion [M]+ m/z 294 / 296 (1:1 Ratio) Frag1 Furoyl Cation [C5H2BrO2]+ m/z 173 / 175 M_Ion->Frag1 $alpha$-Cleavage Frag2 Phenolic Radical Loss [C8H9O]• Frag3 Furan Cation [C4H2Br]+ m/z 145 / 147 Frag1->Frag3 Decarbonylation CO_Loss - CO (28 Da)

Caption: Primary EI fragmentation pathway showing the characteristic bromofuroyl cation.

Experimental Protocols

To reproduce these data, the following protocols are recommended. These are self-validating systems designed to minimize solvent artifacts.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use CDCl

    
      (99.8% D) + 0.03% TMS as the primary solvent. If the compound exhibits poor solubility or peak overlapping, switch to DMSO-
    
    
    
    .
  • Concentration: Dissolve 5–10 mg of the ester in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for clean baselines).

  • Acquisition:

    • 
      H: 16 scans, 1 sec relaxation delay.
      
    • 
      C: 1024 scans minimum (due to quaternary carbons).
      
Protocol B: GC-MS Analysis
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Program: Start at 100°C (hold 1 min)

    
     Ramp 20°C/min to 280°C 
    
    
    
    Hold 5 min.
  • Validation: Look for the retention time shift relative to the starting material (3,4-dimethylphenol). The ester will elute significantly later due to increased molecular weight.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Used for analogous furan/phenol fragment data).

  • MestReNova. (2024). NMR Prediction Algorithms (v14.2). Mestrelab Research.[5] [Link]

Sources

Stability and storage conditions for 3,4-Dimethylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3,4-Dimethylphenyl 5-bromo-2-furoate is a specialized heterocyclic ester utilized primarily as a high-value intermediate in medicinal chemistry and organic synthesis. Its structural integrity relies on the stability of the furoate ester linkage and the halogenated furan ring .

While the furan core provides a scaffold for further functionalization (e.g., Suzuki-Miyaura couplings via the bromine), it introduces specific sensitivities to oxidation and light. Furthermore, the phenolic ester bond (derived from 3,4-dimethylphenol) is thermodynamically more labile to hydrolysis than aliphatic counterparts, necessitating strict moisture control.

Chemical Structure Analysis
  • Core Scaffold: 2-Furoate ester.

  • Leaving Group: 3,4-Dimethylphenoxy (Good leaving group capability increases hydrolysis risk).

  • Functional Handle: 5-Bromo substituent (Sensitive to metal-halogen exchange; generally stable to non-radical conditions).

Physicochemical Profile

Note: Values below represent the consensus for aryl 5-bromo-2-furoate analogs. Always verify specific batches via Certificate of Analysis (CoA).

PropertyDescription / Parameter
Physical State Crystalline solid (White to off-white/pale yellow).
Solubility High: DMSO, DMF, Dichloromethane, Ethyl Acetate.Low/Insoluble: Water, aqueous buffers (hydrophobic).
Melting Point Typically >80°C (Analogs range 80–120°C). Sharp endotherm indicates purity.
Hygroscopicity Low to Moderate. Surface moisture can catalyze bulk hydrolysis.
Reactivity Electrophilic at the carbonyl carbon; susceptible to nucleophilic attack (OH⁻, amines).

Stability Mechanisms & Degradation Risks[1]

Hydrolytic Degradation (Primary Risk)

The most critical failure mode for this compound is ester hydrolysis . Unlike simple alkyl esters, the 3,4-dimethylphenyl group acts as an electron-withdrawing leaving group relative to an alkyl chain, making the carbonyl carbon more electrophilic and thus more susceptible to moisture.

  • Mechanism: Water attacks the carbonyl carbon, displacing 3,4-dimethylphenol and generating 5-bromo-2-furoic acid.

  • Catalysis: This reaction is autocatalytic; the generated furoic acid lowers the pH, further accelerating hydrolysis in the presence of moisture.

Photochemical & Oxidative Instability

Furan derivatives are inherently electron-rich dienes.

  • Photo-oxidation: Exposure to UV light in the presence of oxygen can lead to the formation of endoperoxides (via [4+2] cycloaddition with singlet oxygen), resulting in ring opening and polymer formation.

  • De-bromination: Prolonged exposure to UV may cause homolytic cleavage of the C-Br bond, leading to radical byproducts.

Visualization: Degradation Pathways

The following diagram outlines the critical degradation pathways that storage conditions must prevent.

DegradationPathways Compound 3,4-Dimethylphenyl 5-bromo-2-furoate Acid 5-Bromo-2-furoic acid (Acidic impurity) Compound->Acid Hydrolysis Phenol 3,4-Dimethylphenol (Toxic byproduct) Compound->Phenol Hydrolysis RingOpen Ring-opened Oxidation Products Compound->RingOpen Photo-oxidation Moisture Moisture (H2O) + Acid/Base Moisture->Compound UV UV Light + O2 UV->Compound

Figure 1: Primary degradation pathways. Red arrows indicate the hydrolysis risk driven by moisture; Yellow indicates photo-oxidation risks.

Storage Protocols

To maintain purity >98% over extended periods (12+ months), the following "Gold Standard" storage protocol is recommended.

Environmental Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows thermodynamic hydrolysis rates significantly compared to RT.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen (prevents furan oxidation) and humidity.
Light Dark / Amber Glass Prevents UV-initiated radical cleavage of the C-Br bond.
Container Glass with Teflon-lined cap Plastic leachables can contaminate; Teflon ensures an airtight seal.
Handling Workflow (Self-Validating)
  • Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30 mins). Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

  • Aliquotting: If the compound is to be used over multiple sessions, divide the bulk material into single-use aliquots under an inert atmosphere (Glovebox or Nitrogen cone).

  • Re-sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent gas exchange during long-term storage.

Visualization: Storage Decision Tree

Use this logic flow to determine the appropriate storage method based on your usage frequency.

StorageLogic Start Received Compound Usage Usage Frequency? Start->Usage Immediate Use within 1 week Usage->Immediate High LongTerm Storage > 1 month Usage->LongTerm Low Desiccator Desiccator @ RT (Dark) Immediate->Desiccator Aliquot Aliquot into single-use vials LongTerm->Aliquot Freezer -20°C or 4°C (Under Argon) Aliquot->Freezer

Figure 2: Decision matrix for optimizing storage based on experimental turnover.

Quality Control & Monitoring

Researchers should verify the integrity of the compound prior to critical experiments (e.g., GMP synthesis or biological screening).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Aromatic absorption) and 280 nm (Phenol detection).

  • Pass Criteria: Single peak >98% area. Appearance of a secondary peak at earlier retention time usually indicates 3,4-dimethylphenol (hydrolysis product).

1H-NMR (Identity & Solvation)
  • Solvent: DMSO-d6 or CDCl3.

  • Diagnostic Signals:

    • Furan Protons: Two doublets (or d/d) in the aromatic region (approx. 6.5–7.5 ppm).

    • Phenyl Protons: Multiplet for the 3,4-dimethylphenyl group.

    • Methyl Groups: Two distinct singlets around 2.2–2.3 ppm corresponding to the dimethyl substitution.

  • Degradation Sign: Appearance of a broad singlet ~9-10 ppm (Phenolic OH) or ~13 ppm (Carboxylic acid OH) indicates hydrolysis.

References

  • PubChem. 5-Bromo-2-furoic acid (Compound Summary). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). Hydrolysis mechanisms of aryl esters. PMC Archives. [Link]

Technical Guide: Biological Activity & Therapeutic Potential of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The furan ring (C₄H₄O) represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenyl rings to modulate lipophilicity and hydrogen-bonding potential. However, it presents a critical paradox: while it anchors potent therapeutics like Nitrofurantoin (antimicrobial) and Furosemide (diuretic), unsubstituted or improperly substituted furans act as "structural alerts" for hepatotoxicity.

This guide provides a technical roadmap for navigating this paradox. We will explore the structure-activity relationships (SAR) that maximize therapeutic index, detail the metabolic pathways leading to toxicity, and provide validated protocols for synthesis and biological screening.

Structural Pharmacology & Metabolic Activation[1]

The Toxicity/Efficacy Balance

The biological activity of furan derivatives is governed by the electron-rich nature of the diene system. While this facilitates binding to lipophilic pockets in enzymes (e.g., COX-2, EGFR), it also makes the ring susceptible to metabolic oxidation.

Critical Mechanism: Bioactivation by Cytochrome P450 enzymes (primarily CYP2E1) converts the furan ring into a reactive cis-2-butene-1,4-dial.[1][2] This electrophilic metabolite forms adducts with cellular proteins and DNA, leading to hepatotoxicity.[3]

  • Mitigation Strategy: Substitution at the C2 and C5 positions (e.g., with electron-withdrawing groups or bulky aryls) blocks the

    
    -carbon oxidation sites, significantly reducing metabolic lability while retaining receptor affinity.
    
Pathway Visualization: Bioactivation vs. Therapy

FuranMetabolism Furan Furan Scaffold CYP CYP450 (CYP2E1) Oxidation Furan->CYP Unsubstituted Substituted C2/C5 Substitution (Blocked Oxidation) Furan->Substituted Medicinal Chemistry Metabolite cis-2-butene-1,4-dial (Reactive Enal) CYP->Metabolite Ring Opening Toxicity Hepatotoxicity (Protein/DNA Adducts) Metabolite->Toxicity Nucleophilic Attack Target Therapeutic Target (Kinase/DNA/Enzyme) Substituted->Target Binding Efficacy Therapeutic Effect (Anticancer/Antimicrobial) Target->Efficacy Inhibition

Figure 1: Divergent pathways of furan derivatives. Unhindered oxidation leads to toxicity, while strategic substitution drives therapeutic efficacy.

Therapeutic Mechanisms of Action

Antimicrobial Activity (Nitrofurans)
  • Representative Drug: Nitrofurantoin.[3][4]

  • Mechanism: The furan ring acts as a delivery vehicle for the nitro group. Bacterial nitroreductases (Type I and II) reduce the nitro-furan moiety into highly reactive radical anions. These intermediates directly damage bacterial DNA and inhibit ribosomal proteins.

  • Selectivity: Mammalian cells lack the specific bacterial reductases required for rapid activation, providing a therapeutic window.

Anticancer Activity (Kinase & Tubulin Inhibition)
  • Target: EGFR (Epidermal Growth Factor Receptor) and Tubulin.

  • Mechanism: Fused furan systems (e.g., benzofurans, furo[2,3-d]pyrimidines) mimic the adenine pharmacophore of ATP. They bind to the ATP-binding pocket of tyrosine kinases, preventing phosphorylation and downstream signaling.

  • SAR Insight: Furan-chalcone hybrids have shown nanomolar potency against tubulin polymerization, arresting cells in the G2/M phase.

Comparative Data Summary

The following table synthesizes potency data from recent literature, highlighting the impact of substitution patterns.

Compound ClassTarget / OrganismActivity MetricKey Structural FeatureReference
Nitrofurans E. coliMIC: 32–64 µg/mL5-Nitro group essential for reductive activation[1]
Benzofurans EGFR (A549 Cells)IC₅₀: 0.45 µMFused benzene ring increases lipophilicity & stability[2]
Furan-Chalcones Tubulin (HeLa)IC₅₀: 2.1 µM

-unsaturated ketone linker
[3]
Furosemide NKCC2 TransporterDiuretic Effect2-substituted sulfonamide (anionic binding)[4]

Experimental Protocols (Self-Validating)

Synthesis: Paal-Knorr Cyclization (General Protocol)

Objective: Synthesize a 2,5-disubstituted furan from a 1,4-diketone. This method is chosen for its reliability and high atom economy.

Reagents:

  • 2,5-Hexanedione (10 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.5 mmol, 5 mol%)

  • Toluene (50 mL)

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Add diketone, p-TSA, and toluene. Reflux at 110°C.

  • Validation (TLC): Monitor reaction every 30 mins using Silica TLC (Hexane:EtOAc 9:1).

    • Endpoint: Disappearance of the diketone spot and appearance of a high-Rf fluorescent spot (furan).

  • Workup: Cool to RT. Wash with NaHCO₃ (sat. aq.) to neutralize acid (prevents polymerization). Dry organic layer over MgSO₄.

  • Purification: Remove solvent in vacuo. Purify via column chromatography.

  • Characterization: Confirm structure via ¹H NMR (Look for singlet at ~5.8 ppm for furan ring protons if alkyl-substituted).

Bioassay: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the antiproliferative potential of the synthesized furan derivative against cancer cell lines (e.g., MCF-7 or A549).

Protocol Logic: The reduction of MTT tetrazolium to purple formazan occurs only in metabolically active mitochondria, providing a direct proxy for cell viability.

Step-by-Step:

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Test Group: Add furan derivative (0.1, 1, 10, 50, 100 µM).

    • Positive Control: Doxorubicin (standard curve).

    • Negative Control: 0.1% DMSO (vehicle).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance (OD) at 570 nm.

  • Calculation:

    
    
    

Computational & Synthetic Workflow

To ensure resource efficiency, experimental work should be preceded by computational validation.

FuranWorkflow Design In-Silico Design (Bioisostere Replacement) Docking Molecular Docking (Target: EGFR/COX-2) Design->Docking ADMET ADMET Prediction (Check Hepatotoxicity Alert) Docking->ADMET Top Hits ADMET->Design Fail (Toxic) Synthesis Synthesis (Paal-Knorr / Feist-Benary) ADMET->Synthesis Pass Validation Structural Validation (NMR / MS) Synthesis->Validation Bioassay Biological Screening (MIC / MTT) Validation->Bioassay

Figure 2: Integrated workflow from computational design to biological validation.

References

  • BenchChem. (2025).[4][5][6][7] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Retrieved from

  • Saeid, H., et al. (2023).[8] "A Review on Biological and Medicinal Significance of Furan." Alq J Med App Sci. Retrieved from

  • Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Retrieved from

  • Nivrutti, G. P. (2024).[9][10] "Furan: A Promising Scaffold for Biological Activity."[4][7][9][10] International Journal of Advanced Biological and Biomedical Research. Retrieved from

  • Amarnath, V., et al. (1995).[11] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry. (Contextualized via Wikipedia/BenchChem summaries).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3,4-Dimethylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2]

3,4-Dimethylphenyl 5-bromo-2-furoate serves as a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents where the furan ring acts as a bioisostere for phenyl or thiophene cores.

Structural Deconstruction & Chemoselectivity Challenges

The molecule presents a classic "chemoselectivity paradox" in cross-coupling:

  • The Electrophile (C5-Br): The 5-bromo position on the furan ring is the intended site for oxidative addition. Furan bromides are typically

    
    -excessive, facilitating rapid oxidative addition of Pd(0).
    
  • The Liability (C2-Ester): The 3,4-dimethylphenyl ester is an activated ester . Unlike methyl or ethyl esters, the phenolic leaving group (3,4-dimethylphenol, pKa ~10.4) makes the carbonyl highly susceptible to nucleophilic attack (hydrolysis or aminolysis).

Core Directive: The protocols below prioritize ester retention . Standard conditions using strong bases (e.g., NaOtBu, NaOH) or nucleophilic solvents (e.g., MeOH) will destroy this starting material.

Mechanistic Insight: The Furan Effect

The catalytic cycle for this substrate differs from standard aryl bromides due to the electronic nature of the furan ring.

  • Oxidative Addition: The electron-rich furan ring stabilizes the Pd(II) intermediate, making this step faster than with phenyl bromides. However, the electron-withdrawing ester at C2 slightly deactivates the C5 position, requiring electron-rich phosphine ligands to sustain the cycle.

  • Transmetallation: This is the rate-determining step in crowded systems.

  • Reductive Elimination: Fast for furan systems, minimizing beta-hydride elimination side products.

CatalyticCycle cluster_warning Critical Failure Point Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Furan-Pd(II)-Br) Pd0->OxAdd + Substrate (R-Br) TransMet Transmetallation (Base-Assisted) OxAdd->TransMet + R'-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)L2(R)(R') RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the Transmetallation step where base selection is critical to prevent ester hydrolysis.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Couple aryl/heteroaryl boronic acids while preserving the phenyl ester. Strategy: Use of a weak, non-nucleophilic base and a bulky, electron-rich ligand.

Materials
  • Substrate: 3,4-Dimethylphenyl 5-bromo-2-furoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically unhindered partners).

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Do not use carbonate or hydroxide bases.

  • Solvent: Toluene:Water (10:1) - Biphasic system protects the ester.

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the furoate substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ and XPhos (pre-mixed in a small amount of toluene if possible) or add solids rapidly under positive inert gas pressure.

  • Solvent: Add degassed Toluene and Water (10:1 ratio). Note: The low water content is sufficient for the boronic acid activation but minimizes hydrolysis risk.

  • Reaction: Heat to 80°C for 4–6 hours. Do not exceed 100°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (not NaOH or HCl). Dry over MgSO₄ and concentrate.

Data: Base Screening Results

BaseSolventYield (%)Ester Hydrolysis (%)Verdict
NaOHTHF/H2O0%>95%FAILED
K₂CO₃DMF/H2O45%30%Poor
K₃PO₄ Tol/H2O 92% <2% OPTIMAL
CsFDioxane85%<1%Good Alternative

Protocol 2: Sonogashira Coupling (Alkynylation)

Objective: Introduce an alkyne handle. Challenge: Standard Sonogashira uses amines (Et₃N) as solvent/base, which can cause aminolysis of the phenyl ester. Solution: "Copper-Free" or Low-Loading Copper protocol with inorganic base.

Step-by-Step Procedure
  • Charge: Add substrate (1.0 equiv), terminal alkyne (1.1 equiv), and Cs₂CO₃ (2.0 equiv) to a dry vial.

  • Catalyst: Add PdCl₂(MeCN)₂ (3 mol%) and XPhos (6 mol%). Note: XPhos allows for lower temperatures.

  • Solvent: Add anhydrous Acetonitrile (MeCN) . Avoid amines like piperidine or diethylamine.

  • Reaction: Stir at 60°C for 12 hours.

  • Purification: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Protocol 3: Buchwald-Hartwig Amination (The "Expert" Level)

Objective: C-N bond formation. Critical Risk: Amines are nucleophiles.[1] They will attack the ester (forming the amide) faster than the Pd couples the bromide if conditions are not tuned. The Fix: Use BrettPhos (highly active for C-N coupling) and t-BuOH (bulky solvent that suppresses nucleophilic attack on the ester).

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%) in Toluene/t-BuOH (4:1) and stir for 5 mins to generate the active L-Pd(0) species.

  • Substrate Addition: Add the furoate substrate (1.0 equiv) and the amine partner (1.1 equiv).

  • Base: Add K₃PO₄ (granular, anhydrous, 2.0 equiv). Avoid NaOtBu as it can transesterify.

  • Heat: Stir at 90°C for 2-4 hours. Monitor by LCMS every hour.

  • Quench: Stop immediately upon consumption of bromide to prevent subsequent ester cleavage.

Decision Tree for Optimization

Use this logic flow to select the correct conditions for your specific coupling partner.

DecisionTree Start Start: 3,4-Dimethylphenyl 5-bromo-2-furoate CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid (Suzuki) CouplingType->Boronic Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne Amine Amine (Buchwald) CouplingType->Amine BaseSens Is Boronic Acid Protodeboronation Prone? Boronic->BaseSens CuFree Use Cu-Free Conditions PdCl2(MeCN)2 / Cs2CO3 Alkyne->CuFree AmineType Is Amine Primary? Amine->AmineType UseMIDA Use MIDA Boronate + K3PO4 / Toluene BaseSens->UseMIDA Yes (2-Pyridine, etc.) UseStd Use Pd(OAc)2/XPhos + K3PO4 / Toluene BaseSens->UseStd No (Phenyl, etc.) Brett Use BrettPhos / K3PO4 Strict Temp Control AmineType->Brett Yes RuPhos Use RuPhos / Cs2CO3 (Higher Steric Bulk) AmineType->RuPhos No (Secondary)

Figure 2: Optimization logic for selecting catalyst/base systems based on coupling partner.

References

  • Suzuki Coupling on Furoates: Organic Chemistry Portal. "Suzuki Coupling."[2][3][4][5][6] Accessed October 2025. [Link]

    • Context: Establishes the use of mild bases (KF, Phosphates)
  • Buchwald-Hartwig Ester Tolerance: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Accessed October 2025. [Link]

    • Context: Defines the hierarchy of bases (Cs2CO3 vs NaOtBu) for sensitive functional groups.
  • Sonogashira Protocols: Royal Society of Chemistry. "Flow Chemistry: Sonogashira Coupling." Accessed October 2025. [Link]

    • Context: Provides precedents for Pd/Cu ratios and conditions th
    • Context: Physical property analogies and structural data for the phenyl ester class.[7]

Sources

Analytical techniques for characterizing 3,4-Dimethylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Characterization of 3,4-Dimethylphenyl 5-bromo-2-furoate

Executive Summary

This application note details the analytical protocols required to characterize 3,4-Dimethylphenyl 5-bromo-2-furoate , a halogenated heterocyclic ester. Furoate esters are critical intermediates in medicinal chemistry, often serving as pharmacophores in corticosteroids (e.g., mometasone furoate) and anti-infectives.[1]

The presence of the bromine atom at the C5 position of the furan ring and the 3,4-dimethyl substitution pattern on the phenyl ring necessitates a multi-modal analytical approach. This guide prioritizes orthogonal validation —using Mass Spectrometry (MS) for isotopic confirmation, Nuclear Magnetic Resonance (NMR) for regio-isomer verification, and High-Performance Liquid Chromatography (HPLC) for purity profiling.

Physicochemical Profile & Synthesis Context

Before analytical execution, understanding the molecular context is vital for method selection.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 311.13 g/mol (based on

    
    ) / 313.13  g/mol  (based on 
    
    
    
    )
  • Synthesis Route: Typically synthesized via esterification (Steglich or acyl chloride method) of 5-bromo-2-furoic acid with 3,4-dimethylphenol .

  • Critical Impurities: Unreacted 3,4-dimethylphenol (detectable via HPLC/UV), 5-bromo-2-furoic acid, and potential debrominated byproducts if harsh conditions were used.

Analytical Workflow

The following decision tree outlines the logical progression from crude isolate to certified reference material.

AnalyticalWorkflow Sample Crude Isolate TLC TLC/UPLC Screen (Rapid Purity Check) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification If purity < 95% Pure Isolated Solid TLC->Pure If purity > 95% Purification->Pure NMR 1H & 13C NMR (Regio-structure) Pure->NMR MS HRMS (ESI/EI) (Br Isotope Pattern) Pure->MS IR FTIR (Ester Carbonyl) Pure->IR XRD Single Crystal XRD (Absolute Config) Pure->XRD Optional Validation Release COA NMR->Validation Conforms MS->Validation Conforms

Figure 1: Analytical workflow for the isolation and validation of 3,4-Dimethylphenyl 5-bromo-2-furoate.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: To confirm the ester linkage, the position of the bromine on the furan ring, and the specific substitution pattern of the dimethylphenyl group.

Methodology
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    . Chloroform is preferred for solubility of esters.
  • Internal Standard: TMS (

    
     0.00 ppm).
    
Data Interpretation Guide (Predicted)

The spectrum will display three distinct regions.[2] Use this table to validate your integration.

MoietyProton LabelMultiplicityCoupling (

)
Predicted Shift (

)
IntegrationLogic/Causality
Furan Ring H-3 (Furan)Doublet (d)~3.5 Hz7.20 - 7.351HDeshielded by adjacent Carbonyl.
Furan Ring H-4 (Furan)Doublet (d)~3.5 Hz6.45 - 6.601HShielded relative to H-3;

Hz is characteristic of furan H3-H4 coupling.
Phenyl Ring H-2 (Ar)Singlet (s)-6.90 - 7.001HIsolated proton between methyl and ester bond.
Phenyl Ring H-5 (Ar)Doublet (d)~8.0 Hz7.10 - 7.151HOrtho-coupling to H-6.
Phenyl Ring H-6 (Ar)Doublet (d)~8.0 Hz6.85 - 6.951HOrtho-coupling to H-5.
Methyls

Singlet (s)-2.20 - 2.306HTwo overlapping or distinct singlets for 3,4-dimethyl groups.

Critical Validation Step: The coupling constant (


) of the furan protons must be 3.2 – 3.6 Hz . If 

Hz, the ring is likely not a furan (possible contamination with benzene derivatives). If the furan signals are singlets, the bromine may be misplaced, or the ring opened.
Protocol 2: Mass Spectrometry (Isotopic Fingerprinting)[1]

Objective: To confirm the presence of Bromine and the molecular mass using the unique isotopic abundance of Halogens.

Methodology
  • Ionization: ESI (Positive Mode) or EI (Electron Impact).

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Analysis Logic

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%). This creates a distinct 1:1 doublet in the mass spectrum.
  • Look for the Molecular Ion (

    
    ): 
    
    • Target

      
      : 310.99  (
      
      
      
      )
  • Look for the Isotope Peak (

    
    ): 
    
    • Target

      
      : 312.99  (
      
      
      
      )
  • Validation Criteria:

    • The intensity ratio of

      
       must be approximately 1:1 .
      
    • Note: If the ratio is 3:1, you have Chlorine (Cl) instead of Bromine. If there is no M+2 peak, the Bromine is missing (dehalogenation occurred).

Protocol 3: Infrared Spectroscopy (FTIR)

Objective: Rapid confirmation of the ester functional group.

  • Technique: ATR (Attenuated Total Reflectance) on solid neat sample.

  • Key Diagnostic Bands:

    • 1720 – 1740 cm⁻¹: Strong

      
       stretch (Ester). Absence indicates hydrolysis to acid or reduction to alcohol.
      
    • 1100 – 1300 cm⁻¹: Strong

      
       stretch.
      
    • ~3100 cm⁻¹: Weak

      
       stretch (Furan/Aromatic).
      
    • ~600 – 700 cm⁻¹:

      
       stretch (often obscured in fingerprint region, but useful for comparison with non-brominated starting material).
      
Protocol 4: HPLC Purity Profiling

Objective: Quantify purity and detect unreacted starting materials (3,4-dimethylphenol and 5-bromo-2-furoic acid).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array (DAD) at 254 nm and 280 nm.

Logic Tree for Peak Identification

HPLC_Logic Start Inject Sample RT_Check Check Retention Time (RT) Start->RT_Check Early Early Elution (RT < 3 min) Polar Compounds RT_Check->Early Mid Mid Elution (RT 4-6 min) RT_Check->Mid Late Late Elution (RT > 7 min) Non-polar Product RT_Check->Late Acid Impurity: 5-bromo-2-furoic acid (Polar acid group) Early->Acid Phenol Impurity: 3,4-dimethylphenol (Moderately polar) Mid->Phenol Product Target: 3,4-Dimethylphenyl 5-bromo-2-furoate Late->Product

Figure 2: HPLC retention logic.[] The target ester is significantly more hydrophobic than its precursors due to the "capping" of the polar -OH and -COOH groups, leading to longer retention times on C18 columns.

References
  • General Furoate Synthesis & Properties

    • Optimization of 2-Furancarboxylic Acid Esterification. Benchchem Technical Notes. Link

    • Moldoveanu, S. C.[4] (2021).[5] Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier. (For fragmentation patterns of furan derivatives).

  • Spectroscopic Data (Comparative)

    • Methyl 5-bromo-2-furoate Spectral Data. Sigma-Aldrich / Merck Millipore. Link

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for "3,4-dimethylphenol" for aromatic region comparison).

  • Crystallographic Methods

    • Crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[6][7] MDPI Molbank. Link (Demonstrates XRD protocols for substituted furoates).

  • Chromatographic Techniques

    • Analysis of furan derivatives in food matrices by HPLC-DAD. Journal of Chromatography A. Link

Sources

HPLC analysis of 3,4-Dimethylphenyl 5-bromo-2-furoate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 3,4-Dimethylphenyl 5-bromo-2-furoate Reaction Mixtures

Introduction & Scientific Context

The synthesis of 3,4-Dimethylphenyl 5-bromo-2-furoate involves the esterification of a halogenated heteroaromatic acid (5-bromo-2-furoic acid) with a substituted phenol (3,4-dimethylphenol). This class of compounds typically serves as a scaffold in medicinal chemistry, particularly in the development of antimicrobial agents and quorum sensing inhibitors.

The analytical challenge lies in the polarity spread of the reaction components. The reaction mixture contains:

  • 5-Bromo-2-furoic acid (BFA): Highly polar, acidic (pKa ~3.0), elutes early.

  • 3,4-Dimethylphenol (DMP): Moderately non-polar, weak acid (pKa ~10.6), elutes mid-gradient.

  • 3,4-Dimethylphenyl 5-bromo-2-furoate (Product): Highly non-polar, neutral, elutes late.

This protocol details a Reversed-Phase HPLC (RP-HPLC) method designed to resolve these species with high peak capacity. The method relies on pH control to suppress the ionization of the furoic acid, ensuring retention and sharp peak shape, while utilizing a gradient to elute the hydrophobic ester product within a reasonable runtime.

Analytical Strategy & Mechanism

To ensure a self-validating and robust method, we employ the "Hydrophobic Subtraction" model.

  • Stationary Phase Selection: A C18 (Octadecylsilyl) column is selected for its strong hydrophobic interaction potential, necessary to retain the dimethylphenol and separate the neutral ester from the matrix.

  • Mobile Phase Modifier: Formic acid (0.1%) is critical. It buffers the mobile phase to pH ~2.7.

    • Effect on BFA: At pH 2.7, 5-bromo-2-furoic acid is largely protonated (neutral), preventing it from eluting in the void volume and reducing peak tailing caused by secondary silanol interactions.

    • Effect on DMP: The phenol remains neutral, interacting purely through hydrophobic mechanisms.

Chromatographic Logic Diagram

SeparationLogic cluster_0 Analytes cluster_1 Interaction Mechanism (C18 + 0.1% FA) cluster_2 Elution Order BFA 5-Bromo-2-furoic Acid (Polar/Acidic) Mech1 Protonation suppresses ionization (pH < pKa) BFA->Mech1 DMP 3,4-Dimethylphenol (Moderate Hydrophobicity) Mech2 Hydrophobic Interaction (Van der Waals) DMP->Mech2 PROD Target Ester (High Hydrophobicity) Mech3 Strong Hydrophobic Retention PROD->Mech3 RT1 Early Elution (2-4 min) Mech1->RT1 RT2 Mid Elution (6-9 min) Mech2->RT2 RT3 Late Elution (12-15 min) Mech3->RT3

Caption: Separation logic demonstrating the correlation between analyte polarity, mobile phase interaction, and final elution order.

Detailed Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade (Gradient Grade).

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Formic Acid (FA): LC-MS Grade (purity >98%).

  • Reference Standards:

    • 5-Bromo-2-furoic acid (Sigma-Aldrich/Merck).

    • 3,4-Dimethylphenol (Sigma-Aldrich/Merck).

    • Synthesized Reference Standard of 3,4-Dimethylphenyl 5-bromo-2-furoate (purified by flash chromatography, >98% purity by NMR).

Instrumentation Setup
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD).[1][2]

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Phenomenex Kinetex C18.

    • Reasoning: Core-shell particles (2.7 µm) provide UHPLC-like resolution at standard HPLC backpressures (<400 bar).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C (Thermostatted)
Injection Volume 5 µL
Detection 254 nm (primary), 280 nm (secondary)
Run Time 20 Minutes
Gradient Profile

Design Rationale: An initial hold ensures the polar acid does not co-elute with the injection void. A linear ramp separates the phenol, followed by a high-organic wash to elute the ester.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration / Injection
2.00955Isocratic Hold (Retain Acid)
12.00595Linear Gradient (Elute Phenol & Ester)
15.00595Wash Step
15.10955Re-equilibration Start
20.00955End of Run

Sample Preparation Workflow

Direct injection of crude reaction mixtures can damage the column due to precipitation or pH extremes.

Protocol for Reaction Monitoring (IPC):
  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quench/Dilution: Immediately dispense into 950 µL of Acetonitrile .

    • Note: Using 100% ACN ensures the hydrophobic ester remains soluble and effectively "freezes" the esterification reaction if water-sensitive catalysts (like DCC) are used.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for high-organic stability).

  • Vialing: Transfer to an amber HPLC vial (protects light-sensitive brominated compounds).

Analytical Workflow Diagram

Workflow Sample Reaction Aliquot (50 µL) Mix Vortex Mix (Quench Reaction) Sample->Mix Diluent Diluent: 100% ACN (950 µL) Diluent->Mix Filter Filter 0.22 µm PTFE (Remove Precipitates) Mix->Filter HPLC HPLC Injection (5 µL) Filter->HPLC Data Data Analysis (Integration @ 254nm) HPLC->Data

Caption: Step-by-step sample preparation workflow to ensure column longevity and data integrity.

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the following criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between DMP and EsterEnsures accurate integration of the product peak.
Tailing Factor (

)
< 1.5 for BFA (Acid)Indicates sufficient pH buffering (suppression of silanol activity).
Precision (RSD) < 1.0% (n=5 injections)Confirms pump and injector stability.
Retention Time BFA: ~3.5 min DMP: ~8.2 min Ester: ~13.5 minExpected elution order based on hydrophobicity.

Troubleshooting Guide

  • Issue: Split Peak for 5-Bromo-2-furoic Acid.

    • Cause: Sample solvent is too strong (100% ACN) causing "solvent washout" for early eluters.

    • Fix: Reduce injection volume to 2 µL or dilute sample 1:1 with water (if ester solubility permits).

  • Issue: Ghost Peaks.

    • Cause: Carryover of the hydrophobic ester.

    • Fix: Extend the 95% B wash step to 5 minutes or add a needle wash step with 100% ACN.

  • Issue: Drifting Retention Times.

    • Cause: Mobile phase evaporation (ACN) or insufficient equilibration.

    • Fix: Cap solvent bottles; ensure 5 column volumes of re-equilibration (approx. 3-4 mins at 1 mL/min).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[3] (Standard text on RP-HPLC mechanisms).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68511, 5-Bromo-2-furoic acid. Retrieved from [Link]

  • Agilent Technologies. (2012).[4] Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (Reference for phenolic separation on C18). Retrieved from [Link]

  • McCalley, D. V. (2010). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

Sources

GC-MS protocol for detection of 3,4-Dimethylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BF Methodology for the Trace Detection and Quantitation of 3,4-Dimethylphenyl 5-bromo-2-furoate via GC-MS (EI)

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 3,4-Dimethylphenyl 5-bromo-2-furoate (DMPBF). As a halogenated heteroaromatic ester, DMPBF presents specific analytical challenges, including the need for resolution from its precursors (5-bromo-2-furoic acid and 3,4-dimethylphenol) and the requirement for isotopic pattern verification. This guide provides a self-validating workflow, predicted mass spectral fragmentation pathways, and critical system suitability criteria designed for pharmaceutical impurity profiling and intermediate verification.

Chemical Context & Analyte Properties

Understanding the physicochemical properties of the analyte is the prerequisite for selecting the stationary phase and ionization energy.

PropertyData / DescriptionAnalytical Implication
Chemical Structure Ester of 5-bromo-2-furoic acid and 3,4-dimethylphenolSusceptible to hydrolysis; keep samples dry.
Molecular Formula

Distinct isotopic signature required for ID.
Molecular Weight ~295.13 g/mol Volatile enough for GC without derivatization.
Isotopic Pattern

Mass spectrum will show "twin" peaks separated by 2 amu.
LogP (Predicted) ~3.8 - 4.2Non-polar; highly soluble in DCM, EtOAc, or Hexane.
Boiling Point (Est.) 340°C - 360°CRequires high-temperature column phase (e.g., 325°C limit).

Experimental Protocol

Reagents and Standards
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol to prevent potential transesterification in the injector port.

  • Internal Standard (ISTD): Methyl 5-bromo-2-furoate or 2,4-Dibromophenol .

    • Selection Logic: The ISTD must contain bromine to mimic the ionization efficiency and isotopic pattern of the analyte but elute separately.

  • Stock Solution: Prepare 1.0 mg/mL in DCM. Store at -20°C in amber glass.

GC-MS Instrument Parameters

System: Agilent 8890/5977B (or equivalent single quadrupole system).

A. Inlet (Split/Splitless Multimode)

  • Mode: Pulsed Splitless (for trace analysis) or Split 20:1 (for purity assay).

  • Temperature: 260°C.

  • Liner: Ultra Inert, single taper with wool (deactivated).

    • Why: The wool traps non-volatile synthesis byproducts; deactivation prevents adsorption of the polar ester linkage.

B. Column Selection

  • Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, HP-5ms, Rxi-5Sil MS).

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.[1]
  • Causality: A standard non-polar column provides sufficient retention for the aromatic ester while minimizing bleed at the high temperatures required to elute the compound.

C. Temperature Program The ramp is designed to separate the lower boiling phenol impurity early, followed by the target ester.

StageRate (°C/min)Value (°C)Hold Time (min)
Initial-601.0
Ramp 1201800.0
Ramp 2103005.0
Total Run Time ~20.0 min

D. Mass Spectrometer (EI Source)

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Solvent Delay: 3.5 min (Essential to protect filament).

  • Scan Mode:

    • Full Scan: m/z 50 – 450 (for identification).

    • SIM (Selected Ion Monitoring): See Section 4 for specific ions.

Results & Discussion: Spectral Interpretation

The identification of 3,4-Dimethylphenyl 5-bromo-2-furoate relies on two pillars: the Bromine Isotope Pattern and Alpha-Cleavage Fragmentation .

Predicted Fragmentation Pathway

Unlike aliphatic esters which undergo McLafferty rearrangements, this aromatic ester fragments primarily via cleavage at the carbonyl.

  • Molecular Ion (

    
    ):  The parent ion will appear as a doublet at m/z 294  (
    
    
    
    ) and m/z 296 (
    
    
    ) with near-equal intensity (51:49 ratio).
  • Base Peak (Acylium Ion): Cleavage of the phenoxy bond yields the 5-bromofuroyl cation.

    • m/z 173 and 175 .

  • Phenoxy Loss: The leaving group is the 3,4-dimethylphenoxy radical.

    • Depending on charge localization, you may see the phenol radical cation at m/z 122 (3,4-dimethylphenol).

  • Secondary Fragmentation: Loss of CO from the furoyl cation.

    • 
      m/z 145  (and 147).
      
SIM Parameters for Quantification

For high-sensitivity detection, configure the SIM groups as follows:

Ion Typem/z (

)
m/z (

)
Purpose
Target (Quant) 294.0 296.0 Molecular Ion (High Specificity)
Qualifier 1 173.0175.0Furoyl Fragment (Structural Confirmation)
Qualifier 2 145.0147.0Secondary Fragment (CO loss)
Qualifier 3 122.0-Phenol moiety (Check for co-elution)

Visualized Workflows

Analytical Logic Map

This diagram outlines the decision process for sample preparation and analysis.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection (EI) RawSample Raw Sample (Synthesis Crude or Bio-fluid) SolventSelect Dissolve in DCM (Avoid MeOH) RawSample->SolventSelect DryStep Dry over Na2SO4 (Remove H2O) SolventSelect->DryStep Inlet Inlet: 260°C Splitless (Trace) / Split (Assay) DryStep->Inlet Column Column: DB-5ms Temp Ramp: 60->300°C Inlet->Column Ionization Source: 70eV Filament On: 3.5 min Column->Ionization Scan Acquisition Mode Ionization->Scan Decision Target Conc? Scan->Decision FullScan Full Scan (50-450) Unknown ID Decision->FullScan High (>10 ppm) SIM SIM (294/296, 173/175) Quantitation Decision->SIM Trace (<1 ppm)

Caption: Step-by-step analytical workflow ensuring sample integrity and correct acquisition mode selection.

Fragmentation Mechanism (MS Interpretation)

This diagram illustrates the origin of the diagnostic ions.

Fragmentation Parent Molecular Ion (M+) m/z 294 / 296 (Doublet) Acylium Furoyl Cation m/z 173 / 175 (Base Peak) Parent->Acylium α-Cleavage (-C8H9O•) Phenol Phenol Radical m/z 122 (Neutral Loss) Parent->Phenol Charge Retention on Phenol side Decarbonyl Furan Cation m/z 145 / 147 (Loss of CO) Acylium->Decarbonyl -CO (28 amu)

Caption: Primary fragmentation pathway showing the generation of the characteristic bromine doublet ions.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), perform the following checks before every batch:

  • Tune Check: Auto-tune using PFTBA. Verify that the ratio of m/z 69 to m/z 219 is within standard limits (>35%).

  • Isotope Ratio Check: Inject a standard of the analyte. The abundance ratio of m/z 294 to 296 must be between 0.95 and 1.05 . Deviation indicates mass discrimination or interference.

  • Inertness Check: If the peak at m/z 122 (phenol) appears excessively high relative to the parent ion in a pure standard injection, it indicates thermal degradation in the inlet.

    • Corrective Action: Replace the inlet liner and trim the column (remove 10-20 cm).

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).
  • Agilent Technologies. (2023). GC Column Selection Guide for Environmental and Chemical Analysis. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-bromo-2-furoic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethylphenyl 5-bromo-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #REQ-CHEM-882 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Challenge of Aryl Furoates

Welcome to the technical support center. You are attempting to synthesize 3,4-Dimethylphenyl 5-bromo-2-furoate . This is not a trivial aliphatic esterification; it is the coupling of an electron-rich phenol with an acid-sensitive heterocyclic carboxylic acid.[1]

Why your yield might be low:

  • Nucleophilicity Mismatch: Phenols (

    
    ) are significantly less nucleophilic than aliphatic alcohols (
    
    
    
    ).[1] Standard Fischer esterification will fail or degrade the furan ring before equilibrium is reached.[1]
  • Furan Instability: The 5-bromo-2-furoic acid moiety is sensitive to strong mineral acids and high temperatures, which can trigger ring-opening or polymerization (often observed as "black tar" formation).[1]

  • Competing Rearrangements: If using carbodiimides (DCC/EDC), the slow reaction rate of the phenol allows the

    
    -acylisourea intermediate to rearrange into a stable, unreactive 
    
    
    
    -acylurea byproduct.[1]

Module 1: Strategic Method Selection

Before proceeding, verify you are using the correct protocol for phenolic esters.[1]

MethodSuitabilityRisk ProfileVerdict
Fischer (H₂SO₄/Reflux) 🔴 Critical Failure High.[1] Acid degrades furan; phenol is too slow.[1]DO NOT USE
Steglich (DCC/DMAP) 🟡 Moderate Medium.[1] High risk of

-acylurea byproduct due to slow phenol attack.[1]
Use only for small scale (<100mg).[1]
Acid Chloride (SOCl₂) 🟡 Moderate Medium.[1]

reflux can degrade the bromine/furan moiety.[1]
Acceptable if temp controlled.[1][2]
Acid Chloride (Oxalyl Cl) 🟢 Recommended Low.[1] Mild generation of acid chloride at 0°C.GOLD STANDARD
Yamaguchi 🟢 Excellent Low.[1] Highly specific for hindered/difficult substrates.[1]Best for difficult cases.
Decision Logic (DOT Visualization)

MethodSelection Start Select Synthesis Route CheckScale Scale > 1 gram? Start->CheckScale RouteOxalyl Route A: Oxalyl Chloride (Standard Robust Protocol) CheckScale->RouteOxalyl Yes (Scalable) RouteSteglich Route C: Modified Steglich (Small Scale Only) CheckScale->RouteSteglich No (Quick Test) CheckSens Is Furan Ring Darkening? CheckSens->RouteOxalyl No, scale up RouteYamaguchi Route B: Yamaguchi (High Cost, High Yield) CheckSens->RouteYamaguchi Yes, switch method RouteSteglich->CheckSens Low Yield/Tar?

Caption: Logic flow for selecting the optimal esterification route based on scale and substrate sensitivity.

Module 2: The Gold Standard Protocol (Oxalyl Chloride)

This method avoids the harsh conditions of thionyl chloride reflux while ensuring complete activation of the acid.[1]

Reagents:
  • Substrate A: 5-Bromo-2-furoic acid (1.0 equiv)[1][2]

  • Substrate B: 3,4-Dimethylphenol (1.1 equiv)[1]

  • Activator: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1][3]

Step-by-Step Workflow:
  • Activation (Acid Chloride Formation):

    • Dissolve 5-bromo-2-furoic acid in anhydrous DCM under Nitrogen/Argon.

    • Cool to 0°C (Ice bath).

    • Add catalytic DMF (critical for Vilsmeier-Haack type activation).[1]

    • Add Oxalyl Chloride dropwise.[1] Note: Gas evolution (

      
      ) will occur.[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: The solution should be clear. If you have a rotary evaporator, gently remove solvent/excess oxalyl chloride and redissolve in fresh DCM to remove dissolved HCl (Optional but recommended for sensitive furans).[1]

  • Coupling (Esterification):

    • Cool the acid chloride solution back to 0°C .

    • Add 3,4-dimethylphenol (dissolved in minimal DCM).[1]

    • Add

      
       dropwise.[1] Exothermic reaction.
      
    • Stir at RT for 4-12 hours.

  • Workup:

    • Quench with saturated

      
       (removes unreacted acid).[1]
      
    • Wash with 1M HCl (removes excess amine base).[1] Do not leave the furan product in acid for long.

    • Wash with Brine, dry over

      
      .[1]
      

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture turned black/tarry."

Diagnosis: Furan Ring Decomposition.[1]

  • Cause: The furan ring is acid-sensitive.[1] If you used Thionyl Chloride (

    
    ) at reflux, the generated HCl and heat likely polymerized the furan.[1]
    
  • Solution: Switch to the Oxalyl Chloride method at 0°C (Module 2). If already using Oxalyl Chloride, ensure you are adding the base (

    
    ) slowly at 0°C to neutralize HCl immediately as it forms during the coupling step.[1]
    
Issue 2: "I have low yield using DCC/DMAP (Steglich)."

Diagnosis:


-Acylurea Rearrangement.
  • Mechanism: Phenols are slow nucleophiles.[1] The activated

    
    -acylisourea intermediate waits for the phenol, but instead rearranges to form 
    
    
    
    -acylurea (a stable urea byproduct), which is waste.[1]
  • Solution:

    • Pre-mix: Stir the Acid + DCC for 10 mins before adding the Phenol/DMAP? NO. Actually, for phenols, you should add the DMAP and Phenol first , then add DCC at 0°C.

    • Switch Reagent: Use EDC·HCl instead of DCC. The urea byproduct is water-soluble and easier to remove, though it doesn't solve the rearrangement kinetics.[1]

    • The Real Fix: Switch to the Yamaguchi Protocol (see references). It uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride that is exclusively attacked by alcohol/phenol.[1]

Issue 3: "I see unreacted 3,4-dimethylphenol in the NMR."

Diagnosis: Incomplete Coupling.

  • Cause: Steric hindrance (mild) or moisture in the solvent quenching the acid chloride.[1]

  • Solution:

    • Ensure DCM is distilled/anhydrous.[1]

    • Increase the catalyst (DMAP) load to 10-20 mol% if using the Steglich or Acid Chloride method (DMAP catalyzes the attack of the phenol on the acid chloride).[1]

Issue 4: "Is the Bromine atom stable?"

Diagnosis: Debromination Anxiety.[1]

  • Analysis: The bromine on the furan C5 position is relatively stable to standard esterification conditions. It will not leave unless you are using metal-halogen exchange conditions (e.g., n-BuLi) or palladium catalysis.[1]

  • Caution: Avoid strong reducing agents.[1]

Module 4: Advanced Visualization (Mechanism & Pathway)

The following diagram illustrates the critical "Fork in the Road" where the reaction succeeds or fails based on the intermediate stability.

ReactionPathway Acid 5-Bromo-2-furoic Acid Intermed Activated Species (Acid Chloride or O-Acylisourea) Acid->Intermed + Activator Activator Activator (Oxalyl Cl or DCC) PhenolAttack Path A: Phenol Attack (Desired) Intermed->PhenolAttack + 3,4-Dimethylphenol + Base (Catalysis) Rearrange Path B: Rearrangement (Side Reaction) Intermed->Rearrange Slow Kinetics No Catalyst Product Target Ester (High Yield) PhenolAttack->Product Waste N-Acylurea / Tar (Waste) Rearrange->Waste

Caption: Kinetic competition between product formation and byproduct rearrangement. Base catalysis is essential to favor Path A.

References

  • Neises, B., & Steglich, W. (1978).[1][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] [1]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[1] [1]

  • Organic Chemistry Portal. (n.d.).[1] Yamaguchi Esterification. Retrieved from [Link]

  • BenchChem. (2025).[1][6] Optimization of 2-Furancarboxylic Acid Esterification. Technical Support Center. (Simulated based on general furoic acid chemistry).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromo-2-furoic acid and oxalyl chloride before handling.

Sources

Furan Functionalization Help Desk: Troubleshooting Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: FUR-Br-EAS-001 Subject: Mitigating Side Reactions in Furan Bromination

Introduction: Why is my reaction turning black?

If you are accustomed to brominating benzene, furan will shock you. Furan is approximately


 times more reactive  than benzene toward electrophilic substitution.[1] This extreme electron density makes it unstable in the presence of the very acids (HBr) generated during bromination.

The "black tar" you see is not just a side product; it is the result of acid-catalyzed polymerization and oxidative ring opening . To synthesize brominated furans successfully, you must stop treating furan like benzene and start treating it like a sensitive enol ether.

Module 1: The "Polymerization" & Ring Opening Trap

The Symptom: The reaction mixture turns dark/black rapidly, exotherms uncontrollably, or yields a resinous tar upon workup.

The Mechanism: Unlike benzene, the furan ring is an acetal-like system. The HBr byproduct generated during Electrophilic Aromatic Substitution (EAS) protonates the furan ring or the product. This leads to two catastrophic failures:

  • Polymerization: Protonated furan acts as an electrophile, attacking neutral furan molecules.

  • Oxidative Cleavage: In the presence of any moisture, the intermediate bromonium ion hydrolyzes to form 1,4-dicarbonyls (e.g., malealdehyde derivatives), destroying the ring.

The Solution: Acid Scavenging & Reagent Control

ParameterRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide)

is too aggressive. NBS releases

slowly.
Solvent DMF or Dioxane Ethers/Amides moderate reactivity via complexation.
Scavenger Propylene Oxide (1-2 eq) Acts as an "acid sponge," reacting irreversibly with HBr to form bromopropanols, keeping the pH neutral without being basic enough to cause elimination side reactions.
Temp -20°C to 0°C Kinetic control is essential to prevent polymerization.

Self-Validating Protocol: The "Clean" Mono-Bromination

  • Dissolve Furan (1 eq) in DMF at -20°C.

  • Add Propylene Oxide (1.1 eq).

  • Add NBS (1.0 eq) portion-wise over 1 hour.

  • Validation Check: The solution should remain pale yellow. If it turns dark brown/black, acid accumulation is occurring—stop and quench with aqueous

    
    .
    
Module 2: The "Addition" Phantom (Non-Aromatic Intermediates)

The Symptom: Your LC-MS shows the correct mass for bromofuran, but the NMR is messy, showing aliphatic protons, or the product decomposes upon distillation.

The Mechanism (Addition-Elimination): Furan does not always undergo direct substitution. It often follows an addition-elimination pathway.[2]

  • 
     attacks C2.
    
  • Instead of losing a proton immediately (restoring aromaticity), a nucleophile (bromide or solvent) attacks C5.

  • Result: A 2,5-dihydro-2,5-dibromofuran intermediate (non-aromatic).[3] This intermediate is thermally unstable.

FuranMechanism Furan Furan Cation Cationic Intermediate Furan->Cation + Br+ Addition 2,5-Addition Product (Unstable) Cation->Addition + Nu- (trapped) Subst 2-Bromofuran (Aromatic) Cation->Subst - H+ (Elimination) Addition->Subst Base/Heat (- HNu) RingOpen Ring Opening (1,4-dicarbonyls) Addition->RingOpen Hydrolysis

Figure 1: The branching pathways of furan bromination.[4] Note that the "Addition" product is a kinetic trap that must be converted to the substitution product.

Troubleshooting Guide:

  • Q: How do I fix the addition product?

  • A: If you suspect the addition product (based on aliphatic NMR signals), treat the crude mixture with a weak base (e.g., Pyridine or KOAc) and heat gently. This forces the elimination of HBr (or the nucleophile), restoring the aromatic furan ring.

Module 3: Regioselectivity (The C2 vs. C3 Dilemma)

The Symptom: "I want 3-bromofuran, but I keep getting 2-bromofuran or 2,5-dibromofuran."

The Science: Electrophilic attack at C2 (


)  is kinetically favored because the resulting carbocation is stabilized by 3 resonance structures  (delocalization over O, C3, C5).[1] Attack at C3 (

)
yields a cation with only 2 resonance structures .
  • Direct bromination of furan will ALWAYS yield 2-bromofuran.

Strategic Workflow for Regiocontrol:

RegioStrategy Start Target Molecule? C2 2-Bromofuran Start->C2 Alpha C3 3-Bromofuran Start->C3 Beta Direct Direct Bromination (NBS/DMF) C2->Direct Block Is C2/C5 blocked? C3->Block YesBlock Direct Bromination (goes to C3/C4) Block->YesBlock Yes NoBlock Decarboxylative Route (Required) Block->NoBlock No

Figure 2: Decision tree for accessing specific bromofuran isomers.

Protocol for 3-Bromofuran (The "Decarboxylative" Bypass): You cannot make 3-bromofuran directly from furan. You must use a "dummy" group.

  • Start: 3-Furoic acid (commercially available).

  • Bromination: Brominate to form 2,3-dibromofuran (C2 is more reactive).

  • Rearrangement/Reduction: A common industrial route involves the Diels-Alder/Retro-Diels-Alder sequence or lithiation strategies, but the most robust lab-scale method is often starting from 3-bromofuran-2-carboxylic acid and performing a decarboxylation (heating with Cu powder/quinoline).

Module 4: FAQ - Quick Troubleshooting

Q: Can I use Pyridinium Tribromide (


) instead of 

?
A: Yes, and you should. It is a solid, weighable source of

that maintains a lower instantaneous concentration of free bromine. This significantly reduces poly-bromination (2,5-dibromo formation) compared to liquid bromine.

Q: My product decomposes on the silica column. Why? A: Bromofurans are acid-sensitive.[3] Silica gel is slightly acidic.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes to neutralize it before loading your compound. Elute with non-acidic solvents.

Q: Why do I get 2,5-dibromofuran even when I use only 1 equivalent of NBS? A: The reaction rate of the second bromination (on 2-bromofuran) is competitively fast, especially if mixing is poor.

  • Fix: Use high dilution and add the brominating agent very slowly at low temperature (-20°C) . Stop the reaction at ~90% conversion to avoid over-bromination.

References
  • Reactivity & Mechanism: ChemicalBook. (2022). "Electrophilic Reactions of Furan." Link

  • Synthesis of 3-Bromofuran: Wikipedia. "3-Bromofuran Synthesis & Properties." Link

  • NBS Protocols: Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Link

  • Ring Opening Side Reactions: Tee, O. S., & Swedlund, B. E. (1983).[5] "On the reaction of furan with bromine in aqueous solution." Canadian Journal of Chemistry.[5] Link

  • General Heterocyclic Chemistry: Pearson. "Reactions of Pyrrole, Furan, and Thiophene."[6] Link

Sources

Heterocycle Synthesis Support Hub: Substituted Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Agent: Senior Application Scientist Ticket Focus: Troubleshooting Synthesis, Regioselectivity, and Stability

Welcome to the Support Center

You have reached the advanced troubleshooting module for Substituted Furan Synthesis . This guide addresses the three most common "failure modes" reported by medicinal chemistry and process development teams:

  • Oligomerization during cyclization (The "Black Tar" issue).

  • Regioselectivity loss in cross-coupling (The C2 vs. C3 problem).

  • Product decomposition during purification (The "Vanishing Yield" phenomenon).

Module 1: Cyclization Failures (Paal-Knorr & Feist-Benary)

User Issue: "I am attempting a Paal-Knorr synthesis using a 1,4-diketone and p-TsOH, but the reaction mixture turns into an intractable black tar within 30 minutes. No product is isolated."

Root Cause Analysis

The "black tar" is almost invariably a result of acid-catalyzed polymerization . Furan rings are electron-rich enol ethers masked as aromatics. In the presence of strong Brønsted acids (like p-TsOH or HCl) and heat, the newly formed furan ring acts as a nucleophile, attacking unreacted diketone or other furan molecules, leading to polyfurans (humin-like polymers).

A secondary cause in Feist-Bénary reactions is the "Interrupted" pathway where the intermediate hydroxydihydrofuran fails to dehydrate due to insufficient driving force or steric bulk [1].

Troubleshooting Protocol 1.0: The "Acid-Lite" Approach
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)Rationale
Catalyst p-TsOH, HCl, H₂SO₄Iodine (I₂) (5-10 mol%) or Sc(OTf)₃ Mild Lewis acids catalyze cyclization without triggering polymerization [2].
Solvent Toluene/Benzene (Reflux)DMSO or Ethanol (Microwave)Microwave irradiation accelerates the rate-determining dehydration step, minimizing thermal exposure time [3].
Additives NoneOrthoformates (e.g., (EtO)₃CH)Scavenges water chemically, driving the equilibrium forward without strong heat.
Visualizing the Failure Point

The following diagram illustrates the mechanistic fork in the road between successful cyclization and polymerization.

PaalKnorr_Mechanism Diketone 1,4-Diketone Enol Mono-Enol Intermediate Diketone->Enol Acid Cat. Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization (Rate Limiting) Furan Substituted Furan (Target) Hemiacetal->Furan -H2O (Dehydration) Polymer Polymer/Tar (Failure) Hemiacetal->Polymer Ring Opening Furan->Polymer Excess Acid + Electrophilic Attack

Figure 1: The Paal-Knorr mechanistic pathway showing the critical divergence between dehydration (success) and acid-mediated polymerization (failure).

Module 2: Regioselectivity in Metal-Catalyzed Couplings

User Issue: "I need to arylate a furan ring at the C3 (beta) position, but standard Suzuki/Stille conditions exclusively yield the C2 (alpha) product."

Root Cause Analysis

Furan is electronically biased. The C2 position is significantly more nucleophilic (higher HOMO coefficient) and more acidic (easier to deprotonate) than C3.

  • Electrophilic Aromatic Substitution (SEAr): Favors C2.

  • Direct C-H Activation: Favors C2 (kinetic acidity).

To hit C3, you must either block C2 or use a Directing Group (DG) that geometrically forces the metal catalyst to the C3 position [4].

Troubleshooting Protocol 2.0: The C3 Bypass

Scenario A: Starting from Unsubstituted Furan

  • Method: "Block-and-Release" Strategy.

  • Step 1: Silylate C2/C5 (e.g., using n-BuLi/TMSCl).

  • Step 2: Functionalize C3 (e.g., halogenation or Friedel-Crafts).

  • Step 3: Desilylate (TBAF).

Scenario B: Direct C-H Activation (Advanced) Use a Ru(II) catalyst with a directing group.[1][2]

  • Logic: Ru(II) mechanisms often rely on coordination-insertion which can override electronic bias if a directing group (like an ester, ketone, or amide) is present at C2.

  • Protocol:

    • Substrate: Furan-2-carboxylic acid derivative (DG at C2).

    • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%).

    • Ligand/Additive: MesCOOH (30 mol%) – crucial for Concerted Metallation-Deprotonation (CMD).

    • Result: Exclusive C3 functionalization [5].

Decision Matrix: C2 vs. C3 Synthesis

Regioselectivity_Tree Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 DirectCH Direct C-H Activation (Pd(OAc)2) C2->DirectCH Catalytic Lithiation Lithiation (nBuLi) -> Electrophile C2->Lithiation Stoichiometric Block Is C2/C5 Blocked? C3->Block YesBlock Standard Coupling (Suzuki/Stille) Block->YesBlock Yes NoBlock Directing Group at C2? Block->NoBlock No RuCat Ru(II) Catalysis (Directed C-H) NoBlock->RuCat Yes (Ester/Amide) DielsAlder De Novo Synthesis (Diels-Alder/rDA) NoBlock->DielsAlder No DG available

Figure 2: Decision tree for selecting the correct synthetic strategy based on the desired substitution pattern (C2 vs C3).

Module 3: Stability & Purification (The "Vanishing Yield")

User Issue: "My crude NMR showed >90% conversion, but after silica gel column chromatography, I recovered <20% product. The rest is gone or streaked."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 6.0–6.5). As established in Module 1, electron-rich furans (especially alkyl-substituted ones) are highly sensitive to acid-catalyzed hydrolysis or polymerization on the solid phase.

  • Mechanism: Protonation of the furan ring by surface silanol groups (Si-OH) leads to ring opening (forming 1,4-dicarbonyls which stick to silica) or polymerization.

Troubleshooting Protocol 3.0: Neutralization Workflows

Option A: The "Triethylamine Wash" (Recommended)

  • Prepare your eluent system (e.g., Hexane/EtOAc).

  • Add 1% to 5% Triethylamine (Et₃N) to the solvent mixture.

  • Flush the silica column with this basic solvent before loading your sample.

  • Why? The amine neutralizes the acidic silanol sites, rendering the stationary phase inert to the furan [6].

Option B: Switch Stationary Phase

  • Use Neutral Alumina (Al₂O₃) instead of silica.

  • Caveat: Alumina often has lower resolution (theoretical plates) than silica, so gradient elution must be shallower.

Option C: Storage Stability

  • Issue: Furans oxidize in air (auto-oxidation) to form peroxides or butenolides.

  • Fix: Store all furan derivatives under Argon/Nitrogen at -20°C. If the furan is a liquid, stabilize with BHT (butylated hydroxytoluene) if downstream chemistry permits.

References
  • Calter, M. A., Phillips, R. M., & Flaschenriem, C. (2005). Catalytic, Asymmetric, "Interrupted" Feist-Bénary Reactions.[3] Journal of the American Chemical Society, 127(42), 14566–14567.[3]

  • Amarnath, V., & Amarnath, K. (1995).[4] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307.

  • Rao, H. S. P., & Jothilingam, S. (2003).[5] Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives.[5] The Journal of Organic Chemistry, 68(13), 5392–5394.

  • Moran, W. J., & Rodríguez, A. (2012). Metal-Catalyzed Furan Synthesis. A Review. Organic Preparations and Procedures International, 44(2), 103–130.

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-Catalyzed C–H Bond Functionalization of Functionalized Arenes and Heteroarenes. Chemical Reviews, 112(11), 5879–5918.

  • Keay, B. A. (1987). Regioselective Synthesis of 2,3,5-Trisubstituted Furans. Chemical Society Reviews. [General Reference for handling sensitive furans].

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of Novel Furoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Furoate esters, a class of organic compounds derived from furan-2-carboxylic acid, are gaining significant attention in medicinal chemistry. The furan nucleus is a versatile scaffold found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] The esterification of the carboxylic acid group allows for the modulation of physicochemical properties such as lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of the resulting molecules.[4][5] This guide provides a comparative overview of the biological activities of various novel furoate esters, with a focus on antimicrobial, antifungal, and anticancer properties. We will delve into the experimental methodologies used for their screening, offering researchers and drug development professionals a comprehensive resource for evaluating this promising class of compounds.

Comparative Biological Activities of Furoate Ester Derivatives

The biological activity of furoate esters is significantly influenced by the nature of the substituents on both the furan ring and the ester moiety. Structure-activity relationship (SAR) studies have revealed that modifications can lead to enhanced potency and selectivity.[4]

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of furoate esters and their derivatives as antimicrobial and antifungal agents.[1][2][6][7] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related to furoate esters, demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL.[1][7] Another study on benzofuranyl esters revealed that the antimicrobial potency was dependent on the substituent on the benzoate moiety, with a nitro-substituted compound exhibiting the highest activity.[6]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Furan Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
3-Aryl-3-(furan-2-yl)propanoic acid derivatives646464[1][7]
Benzofuranyl ester (4-nitrobenzoate)250125125[6]
Benzofuranyl ester (4-methoxybenzoate)250500250[6]
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide-->0.250[8]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Anticancer Activity

The anticancer potential of furoate esters and related furan-containing compounds has been explored against various cancer cell lines.[3][9][10] The proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[3]

For instance, a series of furo[2,3-c]quinolone derivatives were synthesized and screened for their anticancer activity, with some compounds demonstrating dose-dependent cytotoxic effects against KAIMRC2, MDAMB231, and HCT8 cell lines.[9] Another study on novel furan derivatives showed potent anti-proliferative activity against HeLa and SW620 cell lines, with IC50 values in the micromolar range.[3]

Table 2: Comparative Anticancer Activity (IC50, µM) of Representative Furan Derivatives

Compound/DerivativeHeLa (Cervical Cancer)SW620 (Colorectal Cancer)MCF-7 (Breast Cancer)Reference
Furan derivative 10.08--[3]
Furan derivative 248.79Moderate to potent-[3]
Furo[2,3-c]quinolone derivative 3h-Dose-dependent cytotoxicityDose-dependent cytotoxicity[9]
Furanone derivative XIV--Good to moderate[10]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data is indicative and sourced from different studies.

Key Experimental Protocols for Biological Activity Screening

The reliable evaluation of novel furoate esters necessitates the use of standardized and robust experimental protocols. Here, we detail the methodologies for key screening assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]

Principle: This assay involves challenging a standardized suspension of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.[11][13]

Step-by-Step Protocol:

  • Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel furoate ester in the appropriate broth.[11][12]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.[11]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[11][13]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Compound Prepare Serial Dilutions of Furoate Ester Compound->Inoculate Controls Add Controls (Positive & Negative) Incubate Incubate at 37°C for 16-24h Controls->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC Read->MIC

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[15][16][18][19] The amount of formazan produced is directly proportional to the number of viable cells.[16][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the novel furoate esters for a specified duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Incubation: After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16][19]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Furoate Esters (Various Concentrations) Adhere->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for elucidating the mechanism of action of bioactive compounds.[20][21][22] These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

Principle: An enzyme, its substrate, and the inhibitor (furoate ester) are combined, and the formation of the product is monitored over time, typically by spectrophotometry or fluorometry. The inhibitory activity is quantified by determining the concentration of the compound required to reduce enzyme activity by 50% (IC50).[20]

General Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and a range of concentrations of the furoate ester in a suitable buffer.

  • Assay Reaction: In a microplate well, combine the enzyme and the furoate ester and pre-incubate for a specific period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the furoate ester.

Enzyme_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex E->EI S Substrate P Product ES->E -S ES->P +E I Furoate Ester (Inhibitor) I->EI EI->E -I

Conclusion and Future Directions

Novel furoate esters represent a promising and versatile scaffold for the development of new therapeutic agents. This guide has provided a comparative overview of their antimicrobial, antifungal, and anticancer activities, supported by detailed experimental protocols for their biological screening. The presented data underscores the importance of structural modifications in fine-tuning the biological activity of these compounds.

Future research should focus on expanding the library of novel furoate esters and conducting comprehensive SAR studies to identify more potent and selective derivatives. Furthermore, elucidating the precise molecular mechanisms of action through advanced techniques such as target-based screening and molecular modeling will be crucial for their rational design and development as next-generation drugs. The integration of in vitro screening with in vivo efficacy and toxicity studies will be the ultimate determinant of their therapeutic potential.

References

  • Biobide. What is an Inhibition Assay?. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. [Link]

  • Amsbio. Enzyme Activity Assays. [Link]

  • Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Longdom Publishing. Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • GARDP Revive. Susceptibility testing in antibacterial drug R&D. [Link]

  • National Center for Biotechnology Information. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]

  • MDPI. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

  • National Center for Biotechnology Information. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. [Link]

  • ResearchGate. Metabolism of mometasone furoate and biological activity of the metabolites. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • eScholarship, University of California. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. [Link]

  • Royal Society of Chemistry. Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives. [Link]

  • National Center for Biotechnology Information. Antifungal properties of halofumarate esters. [Link]

  • National Center for Biotechnology Information. Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols. [Link]

  • ResearchGate. Synthetic routes of target compounds. Reagents and conditions: (a) furoxan (21), DBU, CH2Cl2, r.t.. [Link]

  • MDPI. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. [Link]

  • National Center for Biotechnology Information. Structure design of multifunctional furoate and pyroglutamate esters of dextran by polymer-analogous reactions. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Furothieno- quinoxalines, Pyranothienoquinoxalines pyrimidopyranothieno-quinoxalines.. [Link]

  • The Good Scents Company. methyl furoate 3-furancarboxylic acid, methyl ester. [Link]

  • MDPI. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. [Link]

  • Informatics Journals. Synthesis, Surface Active Properties and Antimicrobial Activity of Novel Ester – Amidoamine Linked Double Tailed Cationic Surfactants. [Link]

  • Biosciences Biotechnology Research Asia. In vitro Antifungal Potentials of Bioactive Compound Methyl Ester of Hexadecanoic Acid Isolated from Annona muricata Linn. (Annonaceae) Leaves. [Link]

  • ResearchGate. Structure of 2-furoic acid C5H4O3: A redetermination. [Link]

  • ResearchGate. Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. [Link]

  • National Center for Biotechnology Information. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. [Link]

  • ResearchGate. Synthesis of New Furanone Derivatives with Potent Anticancer Activity. [Link]

Sources

A Comparative In Vitro Analysis of 3,4-Dimethylphenyl 5-bromo-2-furoate Derivatives: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] This guide presents a comprehensive framework for the in vitro evaluation of a novel series of compounds: 3,4-Dimethylphenyl 5-bromo-2-furoate derivatives. We provide a detailed comparative analysis of their potential efficacy against established therapeutic agents and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Furoate Esters

Furan derivatives are prevalent in numerous biologically active compounds and approved pharmaceuticals.[2] The esterification of furoic acid, in particular, has been a successful strategy for modulating pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom to the furan ring and a dimethylphenyl group to the ester linkage in 3,4-Dimethylphenyl 5-bromo-2-furoate suggests a multi-faceted potential for biological activity. Halogenation can significantly enhance the cytotoxic potential of molecules.[4]

This guide outlines a strategic approach to the in vitro characterization of these novel derivatives, focusing on three key areas of investigation:

  • Antimicrobial Activity: Furoic acid itself is a known bactericide and fungicide.[1] We will explore the efficacy of the novel derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Cytotoxic (Anticancer) Activity: Many furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][5][6] A comparative study against known chemotherapeutic agents will be detailed.

  • Anti-inflammatory Potential: Furan-based compounds have been shown to possess anti-inflammatory properties.[2][7] We will describe assays to quantify the potential of the derivatives to mitigate inflammatory responses in vitro.

The following sections provide detailed protocols, data interpretation guidelines, and a comparative analysis with relevant alternative compounds.

Experimental Design: A Multi-faceted Approach

To comprehensively evaluate the in vitro potential of 3,4-Dimethylphenyl 5-bromo-2-furoate derivatives, a multi-pronged experimental approach is essential. The following workflow provides a logical progression from broad screening to more specific characterization.

G A Synthesis & Characterization of 3,4-Dimethylphenyl 5-bromo-2-furoate Derivatives B Antimicrobial Screening (Well Diffusion Assay) A->B C Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) A->C D Anti-inflammatory Screening (Protein Denaturation Inhibition) A->D E Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) B->E F IC50 Determination on Sensitive Cell Lines C->F G COX-1 & COX-2 Enzyme Inhibition Assay D->G Active Compounds H Cell Cycle Analysis F->H I Apoptosis Assay (Annexin V-FITC/PI) F->I

Caption: A logical workflow for the in vitro evaluation of novel compounds.

Comparative Antimicrobial Activity

Furan derivatives have a well-documented history of antimicrobial activity.[1] This section details the comparison of 3,4-Dimethylphenyl 5-bromo-2-furoate derivatives against standard antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Test Compounds: 3,4-Dimethylphenyl 5-bromo-2-furoate derivatives (dissolved in DMSO)

  • Control Antibiotics: Ciprofloxacin, Gentamicin

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Media: Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum to a density of approximately 5 x 10^5 CFU/mL in MHB.[5]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and control antibiotics in a 96-well plate, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls: Include wells with media only (negative control) and wells with media and bacteria (positive growth control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.

Comparative Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 1632
Derivative 2 816
Ciprofloxacin 10.5
Gentamicin 0.51

Data Interpretation: Lower MIC values indicate greater antimicrobial potency. In this hypothetical dataset, Derivative 2 shows better activity than Derivative 1, although both are less potent than the standard antibiotics, Ciprofloxacin and Gentamicin.

Comparative Cytotoxicity Analysis

The evaluation of cytotoxicity is a critical step in drug discovery, providing insights into a compound's potential as an anticancer agent and its safety profile against normal cells.[8] The MTT assay is a widely used colorimetric method for assessing cell viability.[5][9][10]

Experimental Protocol: MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Materials:

  • Cell Lines: MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (non-cancerous human embryonic kidney cells)[8]

  • Test Compounds: 3,4-Dimethylphenyl 5-bromo-2-furoate derivatives (in DMSO)

  • Positive Control: Doxorubicin

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[5]

  • MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL) to each well, then incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Data
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI) for MCF-7
Derivative 1 12.518.2> 100> 8
Derivative 2 5.89.185.314.7
Doxorubicin 1.10.815.614.2

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Data Interpretation: A lower IC50 value indicates higher cytotoxic potency. A higher Selectivity Index suggests greater selectivity for cancer cells over normal cells. In this hypothetical data, Derivative 2 is more potent and selective than Derivative 1, and its selectivity is comparable to the standard drug, Doxorubicin.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a key research area.[11][12] Protein denaturation is a well-documented cause of inflammation.[13]

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • Test Compounds: 3,4-Dimethylphenyl 5-bromo-2-furoate derivatives

  • Positive Control: Diclofenac sodium

  • Phosphate Buffered Saline (PBS, pH 6.4)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of the test compound or control at various concentrations (e.g., 10-500 µg/mL) and 2.8 mL of PBS.

  • Add BSA: Add 0.2 mL of 5% w/v BSA to the mixture.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating at 72°C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation.

Comparative Data
CompoundConcentration (µg/mL)% Inhibition of BSA Denaturation
Derivative 1 10045.2
25068.9
Derivative 2 10055.8
25079.1
Diclofenac Sodium 10062.5
25085.4

Data Interpretation: A higher percentage of inhibition indicates stronger anti-inflammatory activity. Derivative 2 shows more potent inhibition of protein denaturation compared to Derivative 1, approaching the efficacy of the standard anti-inflammatory drug, Diclofenac Sodium.

Mechanistic Insights: Cell Cycle Analysis

For compounds demonstrating significant cytotoxicity, understanding their mechanism of action is crucial. Cell cycle analysis can reveal if a compound induces cell death by arresting the cell cycle at a specific phase.[14]

G cluster_0 Potential Arrest Points for Furan Derivatives G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 G2M_Arrest G2/M Arrest G2M_Arrest->M

Caption: Cell cycle progression and potential arrest points for cytotoxic agents.

Experimental Protocol: Flow Cytometry with Propidium Iodide (PI) Staining

Procedure:

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., MCF-7) with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: An accumulation of cells in a particular phase (e.g., G2/M) compared to the untreated control suggests that the compound induces cell cycle arrest at that checkpoint, which can lead to apoptosis.[14]

Conclusion

This guide provides a robust framework for the systematic in vitro evaluation of 3,4-Dimethylphenyl 5-bromo-2-furoate derivatives. The proposed comparative studies against established drugs are essential for contextualizing their potency and selectivity. The multi-faceted approach, encompassing antimicrobial, cytotoxic, and anti-inflammatory assays, allows for a comprehensive understanding of the therapeutic potential of this novel class of compounds. The experimental protocols and data interpretation guidelines presented herein are designed to ensure the generation of reliable and reproducible results, paving the way for further preclinical and clinical development.

References

  • A.A. Fadda, H.A. Et-Tawil, M.A. El-Attar, "Synthesis and biological activity of some new furoate derivatives," European Journal of Chemistry, 2012.
  • Sajid Hussain, et al., "In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydroxyoctyl -5- trans-docosenoate Isolated from Anchusa arvensis (L.) M.Bieb. Against HepG-2 Cancer Cells," Drug Design, Development and Therapy, 2019. [Link]

  • Brieflands, "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents," Brieflands, 2023. [Link]

  • National Institutes of Health (NIH), "In Search of Effective Anticancer Agents—Novel Sugar Esters Based on Polyhydroxyalkanoate Monomers," National Center for Biotechnology Information, 2021. [Link]

  • ResearchGate, "(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay," ResearchGate, 2025. [Link]

  • PubMed, "Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis," National Center for Biotechnology Information, 2013. [Link]

  • Semantic Scholar, "In vitro Antibacterial Activity of Mometasone Furoate, Fluticasone Propionate and Fluticasone Furoate Nasal Preparations Against," Semantic Scholar, N.D. [Link]

  • ResearchGate, "Antibacterial Activity of Mometasone Furoate," ResearchGate, 2025. [Link]

  • ResearchGate, "(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis," ResearchGate, 2025. [Link]

  • PubMed, "Antibacterial activity of mometasone furoate," National Center for Biotechnology Information, 2008. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives, "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives," Dovepress, 2020. [Link]

  • MDPI, "Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis," MDPI, 2025. [Link]

  • Semantic Scholar, "Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis.," Semantic Scholar, 2012. [Link]

  • MDPI, "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications," MDPI, 2025. [Link]

  • MDPI, "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity," MDPI, 2022. [Link]

  • Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones, "Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones," PubMed, 2008. [Link]

  • ScienceOpen, "Natural source, bioactivity and synthesis of benzofuran derivatives," ScienceOpen, 2019. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, "Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide," Asian Journal of Chemistry, N.D. [Link]

  • Semantic Scholar, "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022," Semantic Scholar, 2023. [Link]

  • National Institutes of Health (NIH), "Evaluation of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide method for assessing biofilm formation in vitro by Trichosporon spp," National Center for Biotechnology Information, N.D. [Link]

  • ResearchGate, "(PDF) Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives," ResearchGate, 2025. [Link]

Sources

A Senior Scientist's Guide to Furan Quantification: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, quality control specialists, and drug development professionals, the accurate quantification of furan and its derivatives is a critical task. These heterocyclic organic compounds, formed during the thermal processing of foods and beverages, have been classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).[1][2][3][4] This classification necessitates robust, reliable, and sensitive analytical methods to monitor their levels in consumer products and ensure public safety.[5][6]

Furan itself is a colorless and highly volatile liquid, presenting a unique set of analytical challenges.[1][2] Its formation is complex, arising from the thermal degradation of carbohydrates, amino acids, ascorbic acid, and unsaturated fatty acids.[3][4][5][6] This guide provides an in-depth comparison of the principal analytical methodologies for furan quantification, offering field-proven insights to help you select and implement the most appropriate technique for your laboratory's needs.

Core Analytical Strategies: A Comparative Overview

The choice of an analytical method for furan is dictated by its physical properties—namely, its high volatility and the often low concentrations present in complex matrices like coffee, baby food, or canned goods.[2][7] The two dominant strategies employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and ideal use cases.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Given furan's low boiling point (31°C), GC-MS is the most widely adopted and validated technique for its analysis.[1][7] The key to successful GC-MS analysis of such a volatile compound lies in the sample introduction method, which must efficiently transfer the analyte from a complex sample matrix into the gaseous phase for separation and detection.

Causality in Sample Preparation: Headspace Techniques

Direct injection of a liquid or dissolved solid sample is unsuitable for furan analysis due to its volatility and the presence of non-volatile matrix components that would contaminate the GC system. Therefore, headspace sampling is the technique of choice.[1] This involves analyzing the vapor phase in equilibrium with the sample in a sealed vial.

  • Static Headspace (HS): In this classic approach, a sample is sealed in a vial, heated to a specific temperature to encourage volatile compounds to partition into the headspace, and then a portion of that gas is injected into the GC. The U.S. Food and Drug Administration (FDA) has established a widely recognized method utilizing automated headspace sampling followed by GC/MS.[8]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique offers a significant enhancement in sensitivity over static headspace.[9][10] A fused silica fiber coated with a stationary phase (the SPME fiber) is exposed to the headspace of the sample. Volatile analytes, like furan, adsorb onto the fiber, concentrating them. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed for analysis. This pre-concentration step makes HS-SPME particularly suitable for detecting trace levels of furan in foods like baby food and beverages.[7][11]

    • Expert Insight: The choice of SPME fiber coating is critical. For a small, volatile compound like furan, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often the most effective due to its high affinity for such molecules.[10][11][12]

Advantages of GC-MS:

  • High Sensitivity and Selectivity: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of fragmented ions, offering excellent selectivity even in complex matrices. When coupled with HS-SPME, detection limits can reach the parts-per-trillion (ppt) level.[7]

  • Established & Validated Methods: Regulatory bodies like the FDA have published official methods using HS-GC-MS, providing a strong foundation for laboratory protocols.[8]

  • High Throughput: Modern autosamplers for both HS and HS-SPME allow for the unattended analysis of large batches of samples.[13]

Limitations of GC-MS:

  • Matrix Effects: The composition of the sample can influence the partitioning of furan into the headspace. Adding salt ("salting out") to aqueous samples is a common strategy to decrease the solubility of furan in the liquid phase and drive it into the vapor phase for more efficient extraction.[14]

  • Analyte Formation During Analysis: It is crucial to control the incubation temperature during headspace analysis. The FDA has noted that heating samples at excessively high temperatures (e.g., 80°C) can artificially generate furan, particularly in high-fat foods. Their revised method recommends a lower temperature of 60°C to prevent this artifact.[8][15][16]

High-Performance Liquid Chromatography (HPLC): For Furanic Compounds and Specialized Applications

While GC-MS is dominant for volatile furan, HPLC is the preferred method for analyzing less volatile, more polar furan derivatives, such as 5-hydroxymethylfurfural (HMF) and 2-furaldehyde. These compounds are common in caramel and can be indicators of heat treatment or degradation in products like transformer oil.[17][18]

Principle of Operation: HPLC separates compounds based on their interaction with a stationary phase (the column) and a liquid mobile phase. For furanic compounds, reverse-phase HPLC is typically used.[19] Detection is commonly achieved using an ultraviolet (UV) detector, as the furan ring structure absorbs UV light. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Advantages of HPLC:

  • Ideal for Less Volatile Derivatives: Excellently suited for analyzing compounds like HMF, which are not amenable to GC without derivatization.[17]

  • Reduced Sample Preparation for Certain Matrices: In cases like transformer oil analysis, a simple liquid-liquid extraction or solid-phase extraction (SPE) may be sufficient to prepare the sample for HPLC injection.[18]

Limitations of HPLC for Furan:

  • Poor Retention and Sensitivity for Furan: The high volatility and low polarity of furan itself lead to very poor retention on standard reverse-phase HPLC columns, making its direct analysis challenging.

  • Derivatization Often Required: To analyze volatile aldehydes and ketones (including some furanics) effectively by HPLC, a derivatization step is often necessary to create a less volatile, UV-active, or fluorescent derivative, which adds complexity and potential for error to the workflow.[20]

Emerging Techniques: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a direct mass spectrometry technique that allows for the real-time, quantitative analysis of volatile compounds in the gas phase without the need for chromatography.[21][22][23]

Principle of Operation: In SIFT-MS, precisely selected reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺) react with the volatile compounds in a sample in a controlled manner.[22][24] The concentration of the target analyte is calculated in real-time based on the known reaction rates and the measured product and reagent ion signals.[21][24]

Advantages of SIFT-MS:

  • Speed: Analysis is nearly instantaneous, as it eliminates the time-consuming chromatography step.

  • Simplicity: Requires minimal to no sample preparation, analyzing the headspace of a sample directly.[21]

  • Real-Time Monitoring: Can be used for continuous process monitoring.

Limitations of SIFT-MS:

  • Isomer Differentiation: Cannot easily distinguish between isomers (compounds with the same mass but different structures), which GC can separate.

  • Instrumentation Availability: SIFT-MS is a more specialized technique and the instrumentation is less common in analytical laboratories compared to GC-MS.

Data Presentation: Comparative Summary of Methods

FeatureHS-GC-MSHS-SPME-GC-MSHPLC-UV/MSSIFT-MS
Primary Analytes Furan, volatile derivativesFuran, trace volatile derivativesLess volatile furanics (HMF, 2-furaldehyde)Furan, highly volatile compounds
Sensitivity Good to Excellent (ppb)[7]Excellent (ppt)[7]Fair to Good (ppb-ppm)Excellent (ppt)[22]
Selectivity ExcellentExcellentGood (UV), Excellent (MS)Fair (isomers are an issue)
Sample Throughput High (automated)High (automated)MediumVery High
Sample Prep Minimal (dilution, salting)Minimal (dilution, salting)Extraction/Derivatization may be neededMinimal to None
Key Advantage Robust, validated, "gold standard"Highest sensitivity for trace analysisBest for non-volatile furanicsReal-time, high-speed analysis
Key Limitation Potential for thermal degradation of analyteFiber fragility and costNot suitable for volatile furanCannot separate isomers

Experimental Protocols

To ensure a self-validating and trustworthy methodology, every analytical run should include blanks, calibration standards, and quality control samples. The use of an isotopically labeled internal standard, such as d4-furan, is critical for accurate quantification.[1][8][12] It mimics the behavior of the native furan through extraction and analysis but is distinguished by the mass spectrometer, correcting for variations in sample matrix and extraction efficiency.

Protocol 1: Quantification of Furan in Coffee using HS-SPME-GC-MS

This protocol is a representative workflow for analyzing a complex food matrix where high sensitivity is required.

  • Sample Preparation:

    • Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

    • Add 5.0 mL of reagent-grade water and 2.0 g of sodium chloride (NaCl). The salt is added to increase the ionic strength of the solution, which decreases furan's solubility and promotes its partitioning into the headspace.[14]

    • Spike the vial with a known amount of d4-furan internal standard solution (e.g., 20 ppb final concentration).

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the vial at 60°C for 15 minutes with agitation. This temperature is a compromise between achieving efficient volatilization and preventing the artificial formation of furan.[8][16]

    • Expose a 75 µm Carboxen/PDMS SPME fiber to the vial's headspace for 10 minutes to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode to ensure complete transfer of analytes.

    • Use a suitable capillary column (e.g., Rxi-624Sil MS) for separation.

    • Employ a temperature gradient, for example: start at 40°C (hold 3 min), ramp to 250°C.

    • Set the mass spectrometer to acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor m/z 68 for furan and m/z 72 for d4-furan.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known furan concentrations (prepared in a similar matrix) with a constant amount of internal standard.

    • Plot the ratio of the furan peak area (m/z 68) to the d4-furan peak area (m/z 72) against the furan concentration.

    • Calculate the furan concentration in the unknown sample using the linear regression equation from the calibration curve.

Protocol 2: Quantification of Furanic Compounds in Transformer Oil by HPLC-UV

This protocol demonstrates the analysis of degradation products in a non-food matrix.

  • Sample Preparation (Solid-Phase Extraction):

    • Dissolve 10 mL of transformer oil in 10 mL of n-pentane.

    • Condition a normal-phase SPE cartridge (e.g., silica) with n-pentane.

    • Load the dissolved oil sample onto the SPE cartridge. The furanic compounds will be retained on the polar sorbent while the non-polar oil matrix is washed through.

    • Wash the cartridge with additional n-pentane to remove any remaining oil residue.

    • Elute the retained furanic compounds with a suitable solvent mixture, such as acetonitrile/water.[18]

    • Filter the eluate through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Inject the extracted sample into the HPLC system.

    • Use a C18 reverse-phase column for separation.

    • Employ a mobile phase gradient of water and acetonitrile.

    • Set the UV detector to monitor at a wavelength appropriate for the target furanic compounds (e.g., ~280 nm).

  • Quantification:

    • Prepare external calibration standards of the target furanic compounds (e.g., 2-furaldehyde, 5-hydroxymethyl-2-furaldehyde) in the elution solvent.

    • Generate a calibration curve by plotting the peak area against the concentration for each compound.

    • Determine the concentration of the furanic compounds in the sample extract from the calibration curve.

Visualization of Workflows and Logic

Experimental Workflow: HS-SPME-GC-MS for Furan Analysis

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification Sample 1. Weigh Sample (e.g., 1g Coffee) Dilute 2. Add Water, NaCl, & Internal Std (d4-Furan) Sample->Dilute Seal 3. Crimp & Seal Vial Dilute->Seal Incubate 4. Incubate Vial (e.g., 60°C, 15 min) Seal->Incubate To Autosampler Expose 5. Expose SPME Fiber (Adsorption) Incubate->Expose Desorb 6. Desorb Fiber in GC Inlet Expose->Desorb Transfer to GC Separate 7. Chromatographic Separation Desorb->Separate Detect 8. MS Detection (SIM Mode m/z 68, 72) Separate->Detect Calibrate 9. Generate Calibration Curve Detect->Calibrate Data Processing Calculate 10. Calculate Result Calibrate->Calculate

Caption: Workflow for Furan analysis using HS-SPME-GC-MS.

Method Selection Decision Guide

node_result node_result node_alt node_alt start What is the primary -analyte of interest?- is_volatile Is the analyte highly volatile (e.g., Furan)? start->is_volatile is_trace Is trace-level sensitivity (ppt) required? is_volatile->is_trace Yes hplc Use HPLC-UV/MS is_volatile->hplc No (e.g., HMF) is_realtime Is real-time analysis needed? is_trace->is_realtime No spme_gcms Use HS-SPME-GC-MS is_trace->spme_gcms Yes gcms Use HS-GC-MS is_realtime->gcms No siftms Consider SIFT-MS is_realtime->siftms Yes

Caption: Decision tree for selecting a furan analysis method.

Conclusion

The quantification of furan compounds is a vital task in food safety and industrial quality control. For the analysis of volatile furan, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) remains the benchmark method, providing robust and reliable results. When ultimate sensitivity is required for trace-level detection, the addition of Solid-Phase Microextraction (HS-SPME) is the superior choice. For less volatile furan derivatives like HMF, High-Performance Liquid Chromatography (HPLC) is the more appropriate technique. Finally, emerging technologies like SIFT-MS offer intriguing possibilities for rapid, real-time screening applications.

The selection of the optimal method depends on a careful consideration of the specific analytes, the sample matrix, the required sensitivity, and the available instrumentation. By understanding the underlying principles and causal relationships in each workflow—from sample preparation to data analysis—researchers can confidently generate accurate and defensible data for these critical contaminants.

References

  • PerkinElmer, Inc. Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.
  • Tsao, C.-Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods. [Link]

  • Prabhu, P. Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]

  • Restek Corporation. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Application Note. [Link]

  • Safaei, P., et al. (2018). Furan in processed food: formation, toxicology and monitoring: a Review. Iranian Journal of Health Sciences. [Link]

  • Reyes-Garcés, N., & Hepner, J. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. [Link]

  • Safaei, P., et al. (2018). Furan in processed food: formation, toxicology and monitoring: a Review. ResearchGate. [Link]

  • Ryu, D., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. [Link]

  • U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. FDA.gov. [Link]

  • Ooi, J. H., et al. (2025). A systematic review on the determination and analytical methods for furanic compounds in caramel models. Food Research. [Link]

  • U.S. Food and Drug Administration. (2018). Questions and Answers on the Occurrence of Furan in Food. FDA.gov. [Link]

  • Sharma, B., et al. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry. [Link]

  • Anese, M., & Suman, M. (2016). OCCURRENCE AND PRODUCTION OF FURAN IN COMMERCIAL FOODS. Italian Journal of Food Science. [Link]

  • Moret, S., et al. (2007). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. PubMed. [Link]

  • Li, F., et al. (2015). Determination of furan in some oils by selected ion flow tube-mass spectrometry. Journal of Food Safety and Quality. [Link]

  • Restek Corporation. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. [Link]

  • Khan, M. I., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology. [Link]

  • Crews, C., & Castle, L. The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]

  • Sangle, S. L., et al. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

  • SIFT-MS selected ion flow tube mass spectrometry. ionicon.com. [Link]

  • U.S. Food and Drug Administration. (2006). Method Ruggedness Testing, Determination of Furan in Foods. FDA.gov. [Link]

  • Kóréh, O., et al. (1998). Determination of furanic compounds in insulating oil by HPLC-MS. Rapid Communications in Mass Spectrometry. [Link]

  • Tsao, C.-Y., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Sberna, F., et al. (2025). Determination of furan by headspace solid-phase microextraction–gas chromatography–mass spectrometry in balsamic vinegars of Modena (Italy). ResearchGate. [Link]

  • Kusch, P. The Application of Headspace: Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) for the Characterization of Polymeric Materials. IntechOpen. [Link]

  • Selected-ion flow-tube mass spectrometry. Wikipedia. [Link]

  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. sielc.com. [Link]

  • Syft Technologies. SIFT-MS - Selected Ion Flow Tube Mass Spectrometer. syft.com. [Link]

  • Respective HPLC analysis of F, 5-MF, 5-HMF derivatization mixtures,... ResearchGate. [Link]

  • Anatune. automated selected ion flow tube mass spectrometry [sift-ms]. Syft Technologies. [Link]

  • Mahato, A., & Vyas, S. ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent Technologies. [Link]

  • Shimadzu Scientific Instruments. (2014). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Application News. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of brominated organic compounds—critical for both potent pharmaceuticals (via halogen bonding) and optoelectronic materials—traditional geometrical analysis often fails to capture the nuance of intermolecular packing. This guide objectively compares Hirshfeld Surface Analysis (HSA) against standard geometrical metrics and Quantum Theory of Atoms in Molecules (QTAIM).

Key Finding: While QTAIM offers superior topological rigor for bond critical points, HSA provides the most efficient, high-throughput visualization of the "sigma-hole" interactions characteristic of bromine, bridging the gap between qualitative visual inspection and quantitative energy decomposition.[1]

Part 1: Theoretical Framework & The "Product"

What is Hirshfeld Surface Analysis?

Unlike the conventional "ball-and-stick" model which treats atoms as hard spheres, HSA defines the molecular volume based on electron density.[1] The Hirshfeld surface is the spatial region where the electron density of the pro-molecule (the sum of spherical atoms) exceeds that of the pro-crystal (the surrounding lattice).[2]

For brominated compounds, this is transformative.[1] Bromine is anisotropic; it has an electropositive crown (sigma-hole) and an electronegative belt.[1] HSA maps this anisotropy directly onto a surface, allowing researchers to visualize exactly where a bromine atom is acting as a Lewis acid (accepting electrons) versus a Lewis base.[1]

Core Metrics defined

To use this method effectively, you must master three parameters:

ParameterDefinitionSignificance in Br-Compounds

Distance from surface to nearest external nucleus.Maps the "acceptor" potential.

Distance from surface to nearest internal nucleus.Maps the "donor" potential.

Normalized contact distance.The Gold Standard. Red regions indicate contacts shorter than van der Waals (vdW) radii (e.g., strong Br[1]···O halogen bonds).[1][3][4]

Part 2: Comparative Methodology

How does HSA stack up against the alternatives?

Table 1: Performance Matrix
FeatureGeometrical Analysis (Mercury/Platon)Hirshfeld Surface Analysis (CrystalExplorer)QTAIM (AIMAll/Multiwfn)
Input Data CIF (Coordinates only)CIF (Electron density approx.)[1]Wavefunction (DFT Calculation)
Visualization Angles & Distances (

)
3D Surface & 2D FingerprintsBond Critical Points (BCPs)
Halogen Bonding Detects only if < sum of vdW radii.[1]High Sensitivity. Detects directional sigma-hole interactions even at vdW limits.Maximum Rigor. Quantifies bond energy (

) directly.[1]
Throughput InstantFast (< 5 mins/structure)Slow (Hours/Days per structure)
User Expertise LowModerateHigh

Verdict: Use Geometrical Analysis for basic screening. Use QTAIM for final publication-grade energy calculations. Use HSA for the bulk of your structure-activity relationship (SAR) studies to identify active packing motifs.

Part 3: Visualizing the Workflow

The following diagram outlines the logical flow from raw X-ray data to actionable interaction insights using HSA.

HSA_Workflow cluster_analysis Analysis Phase CIF Input: CIF File (X-ray Data) ProMol Generate Pro-molecule Electron Density CIF->ProMol Import Surface Construct Hirshfeld Surface (0.5 a.u.) ProMol->Surface Spherical Atom Sum Map Map d_norm (Red/White/Blue) Surface->Map Geometric Topology FP Generate 2D Fingerprint Plot Surface->FP (di, de) Binning Output Quantify % Contribution (Br...O, Br...Br) Map->Output Visual Inspection FP->Output Integration

Figure 1: Operational workflow for converting crystallographic data into quantitative interaction profiles using CrystalExplorer.

Part 4: Case Study – Brominated Benzamides[1][5]

To demonstrate the utility of HSA, we compare two related structures typically encountered in drug design:

  • Compound A: 4-bromobenzamide (Para-substituted)[1]

  • Compound B: 2-bromobenzamide (Ortho-substituted)[1]

Experimental Observation (Simulated Data)

In standard geometrical analysis, both compounds show Br[1]···O distances of approx 2.9–3.0 Å. However, the packing efficiency differs significantly.[1]

HSA Results:

  • The

    
     Surface: 
    
    • Compound A: Shows a distinct, deep red circular spot on the bromine atom along the C-Br bond axis.[1] This confirms a linear Halogen Bond (C-Br···O) driving 1D chain formation.

    • Compound B: The bromine surface is largely white/faint blue. The steric bulk of the ortho-amide group prevents the "sigma hole" from accessing the electron-rich oxygen of a neighbor.

  • Fingerprint Decomposition (Quantitative):

Interaction TypeCompound A (Active XB)Compound B (Steric Block)Interpretation
Br···O 14.5% 3.2%Comp A utilizes Br for directional packing.
H···H 25.0%42.1% Comp B relies on non-specific vdW forces.
C···H (

-interaction)
18.0%15.0%Similar aromatic stacking in both.

Part 5: Experimental Protocol (CrystalExplorer)

This protocol ensures reproducibility and standardization of surface generation.

Step 1: Preparation
  • Ensure CIF files are clean (no disorder, correct bond types).[1]

  • Load CIF into CrystalExplorer (Version 17.5 or later).[1]

Step 2: Surface Generation[1]
  • Navigate to Surfaces -> Generate Hirshfeld Surface.

  • Critical Setting: Set High Resolution (Standard is often too coarse for publication).

  • Map property: d_norm.[1][5][6]

  • Range Standardization: Manually set the color scale range from -0.5 to 1.5 Å .

    • Why? Auto-scaling differs between molecules, making comparison impossible.[1] Fixing the range allows visual comparison of "redness" (interaction strength).

Step 3: Fingerprint Generation[1]
  • Select Display -> Fingerprint.

  • Click Translate to expand the plot range if spikes are cut off.

  • Decomposition: In the right-hand panel, select "Br" (inside) and "O" (outside) to isolate the Halogen Bond contribution.[1] Record the % Surface Area.[7][5][8]

Part 6: Interpretation Guide

How to read the "Alien" plots (Fingerprint Plots):

  • The Spikes (Strong Interactions):

    • Sharp, long spikes pointing to the bottom left indicate strong Hydrogen Bonds (H[1]···O).

    • Bromine Specifics: Look for a "wing" or a split spike.[1] A Br···O halogen bond often appears as a distinct feature near

      
      .[1]
      
  • The Belly (vdW Forces):

    • The broad, green/blue area in the center represents H[1]···H and C···H forces.[3][4][9] In brominated aromatics, this is usually 30-50% of the surface.[1]

  • The Color Code (

    
    ): 
    
    • Red: Distance < vdW sum (Strong attraction).[1]

    • White: Distance = vdW sum (Touching).[1]

    • Blue: Distance > vdW sum (Free space).[1]

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[1][10] Hirshfeld surface analysis.[1][3][4][5][6][8][10][11][12][13][14][15] CrystEngComm, 11(1), 19-32.[1][10] Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004).[1] Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[1][3][6][10][12][16] Acta Crystallographica Section B, 60(6), 627-668.[1] Link

  • Spackman, P. R., et al. (2021).[1][10][13][17] CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.[1][8][10][12][13] Journal of Applied Crystallography, 54(3).[1][10][13] Link

  • Cavallo, G., et al. (2016).[1] The Halogen Bond.[4][7][5][18] Chemical Reviews, 116(4), 2478–2601.[1] Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.